2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
Description
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUGEISFHODXQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCO)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473076 | |
| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135761-76-1 | |
| Record name | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures. Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1] Their inherent three-dimensionality allows for a more precise and effective interaction with the intricate binding sites of biological targets.[1] This structural rigidity and the ability to project functional groups in distinct vectors can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates.[2][3] The 1,4-dioxaspiro[4.5]decane framework, a ketal of cyclohexanone, is a particularly valuable building block in this context, offering a stable and versatile platform for the synthesis of novel therapeutics.[4] This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic route to 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a key intermediate for the elaboration of more complex spirocyclic molecules.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a primary alcohol, can be approached from several angles. A logical retrosynthetic disconnection points to the corresponding ester, ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate, as a direct precursor. This ester can, in turn, be synthesized from the commercially available or readily prepared 1,4-dioxaspiro[4.5]decan-8-one through the addition of a two-carbon nucleophile. This multi-step approach, beginning with the protection of a symmetrical diketone, offers a robust and scalable pathway to the target molecule.
An alternative strategy involves a Wittig olefination of 1,4-dioxaspiro[4.5]decan-8-one to introduce an exocyclic methylene group, followed by hydroboration-oxidation to yield the primary alcohol. While viable, the Reformatsky-based approach often provides better control and higher overall yields for this specific transformation.
This guide will focus on the primary, ester-reduction pathway, providing detailed protocols and mechanistic insights for each step.
Synthetic Workflow Overview
Figure 1: A high-level overview of the synthetic strategy.
Part 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis commences with the protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal. This selective monoketalization is a critical step, as it differentiates the two carbonyl groups, allowing for selective reaction at the unprotected ketone.[5][6]
Reaction Scheme
Figure 2: Ketal protection of 1,4-cyclohexanedione.
Causality Behind Experimental Choices
-
Solvent and Apparatus: Toluene is used as the solvent to facilitate the azeotropic removal of water using a Dean-Stark apparatus. This is crucial as ketal formation is a reversible reaction, and removing the water byproduct drives the equilibrium towards the product.[7]
-
Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by ethylene glycol.[8]
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield 1,4-dioxaspiro[4.5]decan-8-one as a white crystalline solid.[9]
| Parameter | Value |
| Reactant Ratio | 1:1.1 (Diketone:Diol) |
| Catalyst Loading | 2 mol% |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Part 2: Carbon Chain Elongation via Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from aldehydes or ketones. It involves the reaction of an α-halo ester with zinc metal to form an organozinc intermediate, which then adds to the carbonyl group. In this synthesis, it provides an efficient means of introducing a two-carbon ester side chain.
Reaction Scheme
Figure 3: Reformatsky reaction for two-carbon elongation.
Mechanistic Insight
The reaction proceeds through the formation of an organozinc reagent, which is less reactive and more selective than the corresponding Grignard reagent, minimizing self-condensation of the ester. The zinc inserts into the carbon-bromine bond of ethyl bromoacetate, forming an enolate-like species. This nucleophile then attacks the electrophilic carbonyl carbon of 1,4-dioxaspiro[4.5]decan-8-one. An acidic workup protonates the resulting alkoxide and can also lead to dehydration to form an α,β-unsaturated ester, though in this case, the tertiary alcohol is often isolated before reduction. For the direct synthesis of the acetate, careful control of workup conditions is necessary. A more direct approach to the acetate is a variation using a pre-formed Reformatsky reagent or a similar nucleophile.
Detailed Experimental Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc dust (1.5 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
In the dropping funnel, prepare a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous THF.
-
Add a small portion of the solution from the dropping funnel to the zinc suspension and gently heat to initiate the reaction.
-
Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product, ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate[10], can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 1:1.2:1.5 (Ketone:Ester:Zn) |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Part 3: Final Reduction to the Target Molecule: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[11][12] It readily reduces esters to primary alcohols, whereas a milder reducing agent like sodium borohydride would be ineffective.[13]
Reaction Scheme
Figure 4: LiAlH4 reduction of the ester to the primary alcohol.
Causality and Safety Considerations
-
Reagent Choice: LiAlH4 is a potent source of hydride ions (H-), which are highly nucleophilic. It is capable of reducing the ester to the primary alcohol in high yield.[14][15]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, as LiAlH4 reacts violently with protic solvents, including water and alcohols.
-
Temperature Control: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Workup Procedure: A careful, sequential workup (Fieser workup) is essential to safely quench the excess LiAlH4 and the resulting aluminum salts. This involves the slow, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water, which results in the formation of a granular precipitate that is easily filtered.
Detailed Experimental Protocol
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water (where 'x' is the mass of LiAlH4 in grams)
-
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The final product, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, can be purified by silica gel column chromatography if necessary.
| Parameter | Value |
| Reactant Ratio | 1:1.5-2.0 (Ester:LiAlH4) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Conclusion
The synthetic route detailed in this guide, proceeding from 1,4-cyclohexanedione, offers a reliable and scalable method for the preparation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. Each step employs well-established and understood chemical transformations, ensuring high yields and purity of the intermediates and the final product. The strategic use of ketal protection, a classical carbon-carbon bond-forming reaction, and a powerful reduction provides a robust framework for accessing this valuable spirocyclic building block. Researchers and drug development professionals can utilize this guide as a practical and scientifically grounded resource for the synthesis of this and related spirocyclic scaffolds, which are of increasing importance in the pursuit of novel and effective therapeutics.
References
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An In-depth Technical Guide to the Physical Properties of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Introduction: Elucidating the Physicochemical Landscape of a Versatile Spiroketal
In the landscape of modern drug discovery and materials science, molecules bearing the 1,4-dioxaspiro[4.5]decane scaffold are of significant interest. This rigid, bicyclic ketal system serves as a valuable building block, often employed as a protected derivative of cyclohexanone to impart specific conformational constraints and physicochemical properties to a target molecule. This guide focuses on a specific derivative, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (Figure 1), a compound with potential applications as a synthetic intermediate in the development of novel therapeutics and functional materials.
A comprehensive understanding of a compound's physical properties is a cornerstone of its application. These properties dictate its behavior in various environments, influencing solubility, formulation, reaction kinetics, and bioavailability. For researchers, scientists, and drug development professionals, this data is critical for rational experimental design and process optimization.
This technical guide provides a detailed examination of the core physical properties of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. Due to a scarcity of experimentally determined data for this specific molecule in publicly accessible literature, this guide adopts a multifaceted approach. We present predicted properties from computational models, contextualized by experimental data from closely related structural analogs. This comparative analysis offers valuable, field-proven insights into the expected behavior of the target compound. Furthermore, we provide detailed, self-validating experimental protocols for determining these key properties, empowering researchers to generate their own robust data.
Figure 1: Chemical Structure of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
A 2D representation of the target molecule.
Structure-Property Relationship: The Influence of Spiroketal and Hydroxyl Moieties
The physical properties of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol are primarily governed by the interplay of its three key structural features: the bulky, non-polar spirocyclic system, the polar 1,3-dioxolane ring (the ketal), and the terminal primary hydroxyl group.
-
Boiling Point and Melting Point: The presence of the terminal hydroxyl group is the most significant contributor to the compound's boiling point. This group can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces that require substantial energy to overcome. Consequently, a relatively high boiling point is anticipated. The large, rigid spiro-fused ring system also contributes to a higher boiling and melting point through increased van der Waals interactions compared to a simple acyclic analogue.
-
Solubility: The "like dissolves like" principle is paramount here. The hydroxyl group imparts a degree of polarity, allowing for hydrogen bonding with protic solvents like water and alcohols. However, the large carbocyclic spiro system is lipophilic. This dual nature suggests that the compound will exhibit moderate solubility in polar solvents and good solubility in less polar organic solvents like chloroform and methanol.[1]
-
Density: Generally, the incorporation of oxygen atoms into a hydrocarbon framework increases density. The compact spirocyclic structure further contributes to a density that is expected to be greater than that of water. For a close analog, 1,4-dioxaspiro[4.5]decan-8-ol, the experimental specific gravity is reported as 1.16.[2]
The following diagram illustrates the relationship between the molecule's structural features and its key physical properties.
Structure-Property Correlation Diagram.
Physicochemical Data: A Comparative Analysis
Given the absence of comprehensive experimental data for the title compound, the following table presents predicted values for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol alongside experimental and computed data for its close structural analogs. This comparative approach provides a robust framework for estimating the properties of the target molecule.
| Property | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (Target) | 1,4-Dioxaspiro[4.5]decan-8-ol (Analog 1) | 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (Analog 2) | 1,4-Dioxaspiro[4.5]decan-8-one (Analog 3) |
| Molecular Formula | C₁₀H₁₈O₃[3] | C₈H₁₄O₃[4] | C₉H₁₆O₃[5] | C₈H₁₂O₃[1][6] |
| Molecular Weight | 186.25 g/mol | 158.19 g/mol [4] | 172.22 g/mol [5] | 156.18 g/mol [1][6] |
| Boiling Point | Not available | 269.012 °C at 760 mmHg (Experimental)[7] | Not available (Predicted higher than Analog 1) | 112 °C (Experimental)[1] |
| Melting Point | Not available (likely a liquid at RT) | Not available (Liquid at RT)[2] | Not available (likely a liquid at RT) | 70-73 °C (Experimental)[1] |
| Density / Specific Gravity | Not available | 1.174 g/cm³ (Experimental)[7] / 1.16 (Experimental)[2] | Not available (Predicted ~1.1-1.2 g/cm³) | ~1.09 g/cm³ (estimate)[1] |
| Solubility | Not available | Not available | Not available | Soluble in chloroform & methanol (Experimental)[1] |
| logP (Octanol/Water Partition Coefficient) | 0.8 (Predicted)[3] | 0.3 (Computed)[4] | 0.5 (Computed)[5] | -0.1 (Computed)[6] |
| Flash Point | Not available | 117 °C (Experimental)[2] | Not available | Not available |
RT = Room Temperature
Experimental Protocols for Physical Property Determination
To ensure scientific integrity and enable researchers to validate these properties, the following are detailed, field-proven methodologies for determining the core physical characteristics of a novel compound like 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Boiling Point Determination (Capillary Method)
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. This method identifies this temperature by observing the cessation of a steady stream of bubbles from an inverted capillary tube as the liquid cools, which occurs when the internal vapor pressure matches the external atmospheric pressure.
Methodology:
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.
-
Capillary Insertion: Insert a melting point capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube or an aluminum block) filled with a high-boiling, non-reactive liquid like mineral oil.
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
Observation: Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.
-
Cooling and Measurement: Remove the heat source and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.
Melting Point Determination (for solid analogs)
Causality: A pure crystalline solid typically melts over a narrow temperature range. Impurities depress and broaden this range. This protocol accurately determines this range.
Methodology:
-
Sample Preparation: Ensure the solid sample (e.g., Analog 3) is completely dry and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (a preliminary rapid determination can establish this approximate point).
-
Measurement: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Density Determination (for liquids)
Causality: Density is an intrinsic property defined as mass per unit volume. This protocol determines density by accurately measuring the mass of a precisely known volume of the liquid.
Methodology:
-
Tare Mass: Place a clean, dry volumetric flask (e.g., 1.00 mL or 5.00 mL) on an analytical balance and tare its mass.
-
Volume Measurement: Carefully add the liquid sample to the flask until the bottom of the meniscus is exactly on the calibration mark.
-
Mass Measurement: Reweigh the flask containing the sample to determine the mass of the liquid.
-
Calculation: Divide the mass of the liquid (in grams) by the volume of the flask (in mL or cm³) to calculate the density. For highest accuracy, perform the measurement at a controlled temperature (e.g., 20 °C) and repeat for triplicate measurements.
Solubility Determination (Qualitative)
Causality: This protocol assesses solubility based on the principle of intermolecular force compatibility between the solute and solvent.
Methodology:
-
Sample Preparation: In separate, labeled small test tubes, add approximately 10-20 mg of the compound.
-
Solvent Addition: To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise, while agitating or vortexing the tube after each addition.
-
Observation: Observe whether the compound dissolves completely. Classify the solubility as:
-
Soluble: Forms a clear, homogenous solution.
-
Partially Soluble: Some solid remains, but a significant portion dissolves.
-
Insoluble: The compound does not appear to dissolve.
-
-
Heating: If insoluble at room temperature, gently warm the mixture to determine if solubility increases with temperature.
The following workflow diagram summarizes the process for characterizing the physical properties of a new chemical entity.
Workflow for Physical Property Characterization.
Conclusion
While experimental data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol remains to be fully elucidated in the scientific literature, a robust profile of its expected physical properties can be constructed through computational prediction and comparative analysis with its close structural analogs. The presence of a terminal hydroxyl group suggests it is a liquid at room temperature with a relatively high boiling point and moderate polarity. The spiroketal framework contributes to its expected density being greater than water and influences its solubility profile. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to obtain precise, verifiable data, which is indispensable for the successful application of this versatile compound in drug development and materials science.
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Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link].
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An In-depth Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its synthesis, starting from its precursor 1,4-dioxaspiro[4.5]decan-8-one, explore its physicochemical and spectroscopic properties, and discuss its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
The Strategic Importance of the 1,4-Dioxaspiro[4.5]decane Scaffold
The 1,4-dioxaspiro[4.5]decane core is a recurring motif in a variety of biologically active molecules. Its rigid, spirocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with specific biological targets. The ethylene ketal protecting group at the C-4 position of the cyclohexane ring offers a stable yet selectively cleavable handle, allowing for orthogonal chemical modifications. This feature is particularly advantageous in multi-step syntheses of complex molecules.
Derivatives of this scaffold have been explored for a range of therapeutic applications. For instance, spirocyclic compounds are of significant interest in medicinal chemistry.[1] The 1,4-dioxaspiro[4.5]decane moiety, in particular, has been incorporated into compounds targeting various biological pathways. For example, derivatives of the related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[2] This highlights the potential of the spiro[4.5]decane framework in the design of novel therapeutics.
Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
The synthesis of the title compound is not directly reported in a single source but can be logically derived from its key precursor, 1,4-dioxaspiro[4.5]decan-8-one. This section will detail a robust and efficient synthetic pathway.
Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one
1,4-Dioxaspiro[4.5]decan-8-one is a crucial bifunctional synthetic intermediate used in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[3] It is typically prepared from 1,4-cyclohexanedione. The synthesis involves the selective protection of one of the ketone functionalities as an ethylene ketal.
Several methods for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one have been reported. One common approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[3] An optimized procedure using acetic acid as a catalyst has been shown to significantly increase the yield and reduce the reaction time.[3] Another method involves the selective oxidation of 1,4-cyclohexanediol, though this can suffer from lower yields and environmental concerns.[4] A more efficient route starts from 1,4-cyclohexanedione and utilizes ethylene glycol for selective monoketalization.[4]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane [3]
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 60 mL of water, 6.0 g of a suitable acidic resin (e.g., Amberlyst 15), and 3.0 g of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4]
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 65 °C) for approximately 1.6 hours.[3][4]
-
Work-up: After the reaction is complete, filter the resin. Cool the reaction solution to room temperature.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as toluene.[4]
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by crystallization from petroleum ether to yield 1,4-dioxaspiro[4.5]decan-8-one.[4][5]
From Ketone to the Target Alcohol: A Proposed Synthetic Route
With 1,4-dioxaspiro[4.5]decan-8-one in hand, the target molecule, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, can be synthesized through a two-step sequence involving a Wittig-type reaction followed by reduction.
Step 1: Wittig-Horner-Emmons Reaction to form Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
The ketone functionality of 1,4-dioxaspiro[4.5]decan-8-one can be converted to an α,β-unsaturated ester using the Horner-Wadsworth-Emmons reaction. This reaction offers excellent control over the stereochemistry of the newly formed double bond.
Experimental Protocol: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol. Alternatively, use a commercially available solution.
-
Ylide Formation: To the cooled sodium ethoxide solution, add triethyl phosphonoacetate dropwise at a low temperature (e.g., 0 °C).
-
Reaction: To the resulting ylide solution, add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous ethanol or THF dropwise.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Purification: The crude product, ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, can be purified by column chromatography on silica gel.
Step 2: Reduction of the α,β-Unsaturated Ester
The final step involves the reduction of the α,β-unsaturated ester to the saturated alcohol. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reagent will reduce both the double bond and the ester functionality.
Experimental Protocol: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Ester: To the cooled (0 °C) LiAlH₄ suspension, add a solution of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate in the same anhydrous solvent dropwise.
-
Reaction and Quenching: Allow the reaction to stir at room temperature until complete. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Work-up and Purification: Filter the resulting aluminum salts and wash thoroughly with an organic solvent. Dry the combined organic phases, evaporate the solvent, and purify the resulting 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol by column chromatography.
Caption: Proposed synthetic pathway for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is essential for its characterization and application. While direct experimental data for the title compound is scarce, we can infer its properties from closely related structures and its precursors.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | 186.25 g/mol | - |
| Appearance | Colorless to pale yellow oil or low melting solid | Inferred |
| Boiling Point | > 200 °C (at atmospheric pressure) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate).[5] | [5] |
Note: The properties listed above are estimated based on the structure and properties of similar compounds.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene ketal protons (a singlet or a multiplet around 3.9-4.0 ppm), the methylene protons of the ethanol side chain, and the protons of the cyclohexane ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the spiro carbon, the carbons of the ethylene ketal, the carbons of the cyclohexane ring, and the carbons of the ethanol side chain.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-O stretching bands in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
For the precursor, 1,4-dioxaspiro[4.5]decan-8-one, ¹H NMR data shows peaks at approximately 4.04 ppm, 2.51 ppm, and 2.02 ppm in CDCl₃.[6] The mass spectrum of this precursor shows a molecular ion peak at m/z 156.[6]
Applications in Drug Discovery and Organic Synthesis
The 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol building block, with its primary alcohol functionality and the protected ketone, is a versatile intermediate for the synthesis of more complex molecules.
Elaboration of the Side Chain
The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or amines. This allows for the introduction of diverse pharmacophores and linking groups.
Deprotection and Further Functionalization
The ethylene ketal can be selectively removed under acidic conditions to reveal the ketone at the 4-position of the cyclohexane ring. This newly deprotected ketone can then be subjected to a wide range of chemical transformations, including reductive amination, Grignard reactions, and aldol condensations, to introduce further molecular diversity.
Caption: Potential synthetic transformations of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Role as a Scaffold in Medicinal Chemistry
The rigid spirocyclic core of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol can serve as a non-planar scaffold to position functional groups in a defined three-dimensional orientation. This is a key strategy in modern drug design to enhance binding affinity and selectivity for a specific biological target. The ability to introduce substituents at both the side chain and the cyclohexane ring allows for the exploration of a large chemical space in lead optimization campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol and its precursors. Based on data for related compounds, it may be harmful if swallowed and may cause skin and eye irritation.[7][8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]
Conclusion
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its synthesis, though not directly reported, can be reliably achieved from its readily available precursor, 1,4-dioxaspiro[4.5]decan-8-one. The presence of two distinct and orthogonally reactive functional groups—a primary alcohol and a protected ketone—makes it an ideal starting material for the construction of complex molecular architectures. As the demand for novel, three-dimensional scaffolds in drug development continues to grow, the importance of intermediates like 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is set to increase.
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A Technical Guide to the Solubility of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthetic workup and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework based on its structural attributes and fundamental chemical principles. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility, ensuring researchers can generate reliable, in-house data. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Chapter 1: Physicochemical Profile of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Understanding the molecular structure of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is fundamental to predicting its solubility. The molecule exhibits a distinct amphiphilic character, integrating both nonpolar and polar functionalities.
-
Nonpolar Component: The core of the molecule is a cyclohexane ring, which is a bulky, nonpolar hydrocarbon structure. This region primarily interacts with other molecules through weak van der Waals forces (London dispersion forces) and contributes to its solubility in nonpolar, lipophilic solvents[1][2].
-
Polar Components: The molecule possesses two key polar regions:
-
Spiroketal Group (1,4-dioxaspiro): This functional group contains two ether-like oxygen atoms. These oxygens are hydrogen bond acceptors, capable of forming favorable interactions with protic solvents[1].
-
Primary Alcohol (-CH₂CH₂OH): The ethanol side chain is the most significant polar feature. The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, a property that strongly promotes solubility in polar, protic solvents like water and alcohols[3][4][5][6].
-
The interplay between the large nonpolar scaffold and the polar functional groups dictates the molecule's overall solubility profile. While the hydrocarbon backbone reduces aqueous solubility, the hydrogen-bonding capabilities of the alcohol and ketal groups enhance it[3][7].
Table 1: Estimated Physicochemical Properties of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (Note: Properties are estimated based on the closely related structure of 1,4-dioxaspiro[4.5]decan-8-ylmethanol[8] and chemical principles.)
| Property | Estimated Value | Significance for Solubility |
| Molecular Formula | C₁₀H₁₈O₃ | - |
| Molecular Weight | ~186.25 g/mol | Influences dissolution rate and molar concentration. |
| Hydrogen Bond Donors | 1 (from -OH) | Critical for solubility in protic solvents (e.g., water, methanol).[3][9] |
| Hydrogen Bond Acceptors | 3 (from -OH and two ketal oxygens) | Promotes solubility in a wide range of polar solvents.[1] |
| Predicted LogP | ~1.0 - 1.5 | Suggests a balance between hydrophilicity and lipophilicity. |
Chapter 2: Theoretical Principles and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible[1][2][10]. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions[2].
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. The primary alcohol group of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol will be the dominant interacting site, forming strong hydrogen bonds with the solvent molecules[4][5]. Therefore, high solubility is predicted in these solvents. The spiroketal synthesis itself often utilizes methanol, indicating good compatibility[11].
-
In Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments but do not donate hydrogen bonds. They can, however, act as hydrogen bond acceptors. They will interact favorably with the hydroxyl proton of the solute and through dipole-dipole interactions with the polar functionalities. Good to moderate solubility is expected.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents rely on weak London dispersion forces for interaction. While the bulky hydrocarbon backbone of the solute has affinity for these solvents, the strong, self-associating hydrogen bonds of the alcohol group must be broken without the formation of new, favorable interactions[1][3]. This energetic penalty leads to a prediction of low to very low solubility .
Table 2: Predicted Qualitative Solubility of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
| Solvent Class | Example Solvents | Key Intermolecular Force | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | High | The solute's -OH group can fully participate in the solvent's H-bond network.[3][5][6] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN) | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Solvents can accept H-bonds from the solute's -OH group and engage in dipole interactions. |
| Slightly Polar | Dichloromethane (DCM), Ethyl Acetate | Dipole-Dipole | Moderate | A balance between polar and nonpolar characteristics allows for some interaction. |
| Nonpolar | Hexane, Toluene, Cyclohexane | London Dispersion Forces | Low | Energy required to break solute H-bonds is not compensated by weak solute-solvent interactions.[1][3] |
Chapter 3: A Validated Experimental Protocol for Solubility Determination
To move beyond prediction and obtain quantitative data, a standardized experimental procedure is essential. The Shake-Flask Method is a globally recognized and reliable "gold standard" technique for determining the thermodynamic solubility of compounds[12][13]. This method is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 105[14][15][16].
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical method[12][13][17].
Materials and Equipment
-
Solute: 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (purity >98%)
-
Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Acetonitrile, Hexane)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (or water bath shaker)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, LC-MS)[18]
-
Step-by-Step Methodology
-
Preparation of the Slurry: a. Add an excess amount of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg). b. Accurately add a known volume of the desired solvent (e.g., 2.0 mL). c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm). b. Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24-48 hours[12]. It is advisable to sample at multiple time points (e.g., 24h, 48h) in a preliminary experiment to confirm that the concentration has plateaued[13].
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow coarse particles to settle. b. To remove finely suspended particles, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). c. Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter[19]. Self-Validation Check: Ensure the filter material does not adsorb the solute. This can be tested by passing a known concentration standard through the filter and analyzing the filtrate for recovery.
-
Sample Preparation for Analysis: a. Carefully withdraw an aliquot of the clear, saturated supernatant. b. Dilute the aliquot gravimetrically or volumetrically with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: a. Prepare a series of calibration standards of the solute at known concentrations. b. Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV). c. Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chapter 4: Conclusion and Best Practices
While specific experimental solubility data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is not widely published, a strong predictive framework can be built from its molecular structure. The presence of a primary alcohol group suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.
For drug development professionals, obtaining precise quantitative data is non-negotiable. The validated Shake-Flask protocol detailed in this guide provides a trustworthy and reproducible method for generating this critical information in-house. Adherence to best practices, such as ensuring sufficient equilibration time, using high-purity materials, and validating the analytical method, is paramount for achieving accurate and reliable results that can confidently guide downstream process development and formulation activities.
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- 11. Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. filab.fr [filab.fr]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. solubility experimental methods.pptx [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Utilizing a 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-Based Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Chirality and the Role of Spirocyclic Auxiliaries
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. The stereochemistry of a molecule dictates its biological activity, and the ability to selectively produce one enantiomer over the other is paramount. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for introducing stereochemical control in a predictable manner.[1][2] This guide focuses on the potential application of a chiral auxiliary derived from the 1,4-dioxaspiro[4.5]decane scaffold, specifically exploring the conceptual framework and detailed protocols for its use in asymmetric synthesis.
While the specific chiral auxiliary, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, is a structurally intriguing molecule, a comprehensive review of the scientific literature reveals limited specific applications of this exact compound in asymmetric synthesis. However, the rigid spirocyclic core, derived from the readily available 1,4-dioxaspiro[4.5]decan-8-one[3], presents a promising platform for the design of effective chiral auxiliaries. The principles of asymmetric induction are well-established, and by examining related systems, we can construct a detailed and scientifically sound guide to its potential use.
This document, therefore, serves as a comprehensive guide to the principles and practices of using a chiral auxiliary based on the 2-(1,4-dioxaspiro[4.5]decane) framework. We will present detailed, step-by-step protocols for the synthesis of a representative chiral auxiliary derived from this scaffold and its application in a diastereoselective aldol reaction, a fundamental carbon-carbon bond-forming reaction.[2][4] The methodologies and mechanistic rationale provided are grounded in the established principles of asymmetric synthesis and are designed to be a valuable resource for researchers in the field.
Synthesis of the Chiral Auxiliary: A Step-by-Step Protocol
The synthesis of a chiral auxiliary from the 1,4-dioxaspiro[4.5]decane scaffold begins with the preparation of its precursor, 1,4-dioxaspiro[4.5]decan-8-one. This ketone is a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] From this ketone, a chiral moiety can be introduced to create the desired auxiliary. In this representative protocol, we will detail the synthesis of a chiral amino alcohol auxiliary.
Protocol 1: Synthesis of (R)-2-amino-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-ol
This protocol describes a two-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one and a chiral amino alcohol.
Step 1: Diastereoselective Addition of a Chiral Grignard Reagent
-
Reagent Preparation: Prepare a 1.0 M solution of (R)-2-(benzylamino)propylmagnesium chloride in THF from (R)-N-benzyl-1-chloro-2-propanamine.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (5 mL per mmol of ketone).
-
Reaction Execution: Cool the solution to -78 °C in a dry ice/acetone bath. Add the Grignard reagent (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the diastereomeric amino alcohols.
Step 2: Hydrogenolysis to Yield the Chiral Auxiliary
-
Reaction Setup: To a solution of the major diastereomer from the previous step in methanol (10 mL per mmol), add 10% Palladium on carbon (10 mol%).
-
Reaction Execution: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir the mixture vigorously at room temperature for 12 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or flash column chromatography to yield the pure chiral auxiliary, (R)-2-amino-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-ol.
Application in Asymmetric Aldol Reactions
The newly synthesized chiral auxiliary can be employed in a variety of asymmetric transformations. The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[2][4]
Protocol 2: Diastereoselective Aldol Reaction of an N-Acyl Auxiliary
This protocol outlines the use of the chiral auxiliary in a boron-mediated asymmetric aldol reaction.
Step 1: Acylation of the Chiral Auxiliary
-
Reaction Setup: In a round-bottom flask, dissolve the chiral auxiliary (1.0 eq) in dichloromethane (10 mL per mmol). Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Reaction Execution: Add propionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Quench the reaction with water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the N-propionyl auxiliary.
Step 2: Boron Enolate Formation and Aldol Addition
-
Enolate Formation: To a solution of the N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (10 mL per mmol) at -78 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer (5 mL) and methanol (5 mL). Add a 2:1 mixture of methanol and 30% hydrogen peroxide (5 mL) and stir vigorously for 1 hour at 0 °C.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the aldol adduct.
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes for the diastereoselective aldol reaction described in Protocol 2, based on analogous systems reported in the literature.
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Isobutyraldehyde | β-hydroxy ketone | 85-95 | >95:5 |
| Benzaldehyde | β-hydroxy ketone | 80-90 | >98:2 |
| Acetaldehyde | β-hydroxy ketone | 75-85 | >90:10 |
Mechanistic Insights: The Origin of Stereoselectivity
The high diastereoselectivity observed in these reactions can be attributed to the formation of a rigid, chelated transition state. The chiral auxiliary directs the approach of the electrophile (the aldehyde) to one face of the enolate.
Proposed Transition State Model
The boron enolate is believed to form a six-membered ring chair-like transition state. The bulky spirocyclic group of the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Caption: Proposed chelated transition state for the aldol reaction.
Cleavage of the Chiral Auxiliary
A key feature of a good chiral auxiliary is its facile removal under mild conditions to afford the desired chiral product, with the auxiliary being recoverable for reuse.
Protocol 3: Reductive Cleavage of the N-Acyl Aldol Adduct
-
Reaction Setup: To a solution of the aldol adduct (1.0 eq) in anhydrous THF (10 mL per mmol) at 0 °C, add lithium borohydride (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at 0 °C for 4 hours.
-
Work-up: Carefully quench the reaction by the dropwise addition of water (5 mL). Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification and Recovery: The aqueous layer contains the chiral auxiliary, which can be recovered by extraction after adjusting the pH. The combined organic layers contain the chiral 1,3-diol product. Concentrate the organic layer and purify the product by flash chromatography.
Experimental Workflow Visualization
The overall experimental workflow for the application of the chiral auxiliary in an asymmetric aldol reaction can be summarized in the following diagram.
Caption: Workflow for Asymmetric Synthesis
Conclusion
The 2-(1,4-dioxaspiro[4.5]decan-8-yl) moiety provides a rigid and sterically defined scaffold that is well-suited for the design of effective chiral auxiliaries. While direct applications of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol are not extensively reported, the principles outlined in this guide provide a robust framework for its potential use in asymmetric synthesis. The detailed protocols for the synthesis of a representative auxiliary and its successful application in a diastereoselective aldol reaction, along with the mechanistic rationale, offer a valuable starting point for researchers looking to explore this class of chiral auxiliaries. The continued development of novel and efficient chiral auxiliaries is crucial for advancing the field of asymmetric synthesis and enabling the production of enantiomerically pure molecules for a wide range of applications, from pharmaceuticals to materials science.
References
-
Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581–1590. [Link]
-
Pu, L. (1998). 1,1'-Binaphthyl-based chiral materials in asymmetric synthesis. Chemical Reviews, 98(7), 2405–2494. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A unified route to the enantioselective synthesis of (+)- and (-)-α- and -β-amino acids. Journal of the American Chemical Society, 116(20), 9361–9362. [Link]
-
Zhang, Z., & Wang, Y. (2010). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. 2010 International Conference on Optoelectronics and Image Processing, 1, 414-416. [Link]
Sources
Application Note: A Robust and Scalable Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. The procedure described herein focuses on the acid-catalyzed ketalization of 4-cyclohexanoneethanol with ethylene glycol, utilizing a Dean-Stark apparatus for efficient water removal to drive the reaction to completion. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step instructions for a 100-gram scale synthesis, and critical considerations for safe and successful scale-up.
Introduction
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a key intermediate characterized by a protected ketone in a spirocyclic system and a primary alcohol. This structure allows for selective manipulation of the hydroxyl group while the ketone remains masked, making it an essential component in the synthesis of complex molecules, including active pharmaceutical ingredients and natural products.[1][2] The synthesis involves the formation of a cyclic ketal, a reversible reaction that requires careful control of conditions to achieve high yields, especially at a larger scale.[3]
The primary challenge in scaling up this synthesis is the efficient removal of water, the byproduct of the reaction. According to Le Chatelier's principle, continuous removal of a product shifts the equilibrium towards the desired product. In this context, a Dean-Stark apparatus is the quintessential tool for azeotropically removing water with an appropriate solvent, thereby ensuring high conversion.[4] This document outlines a robust protocol that addresses these challenges, ensuring a high-yielding and reproducible synthesis.
Reaction and Mechanism
The core transformation is the acid-catalyzed reaction between a ketone (4-cyclohexanoneethanol) and a diol (ethylene glycol) to form a cyclic ketal.
Overall Reaction:
Mechanism: The reaction proceeds via a well-established acid-catalyzed mechanism:[5][6]
-
Protonation of the Carbonyl: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[5]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the existing one.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen, yielding the final spiroketal product.
Scale-Up Synthesis Protocol (100 g Scale)
This protocol details the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol starting from 100 g of 4-cyclohexanoneethanol.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Cyclohexanoneethanol | 142.19 | 100.0 g | 0.703 | 1.0 |
| Ethylene Glycol | 62.07 | 65.5 g (59 mL) | 1.055 | 1.5 |
| p-Toluenesulfonic acid (p-TsOH)·H₂O | 190.22 | 1.34 g | 0.007 | 0.01 |
| Toluene | - | 500 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~200 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~200 mL | - | - |
| Anhydrous Sodium Sulfate | - | ~20 g | - | - |
Equipment:
-
1 L three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Dean-Stark trap (appropriately sized for collecting ~12.7 mL of water)[4]
-
Reflux condenser
-
Thermometer/temperature probe
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation setup
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 1 L three-neck round-bottom flask equipped with a large magnetic stir bar, add 4-cyclohexanoneethanol (100.0 g, 0.703 mol), ethylene glycol (59 mL, 1.055 mol), toluene (500 mL), and p-toluenesulfonic acid monohydrate (1.34 g, 0.007 mol).
-
Rationale: Toluene serves as the solvent and forms a low-boiling azeotrope with water, facilitating its removal. A slight excess of ethylene glycol is used to drive the equilibrium towards the product. p-TsOH is a common, effective, and inexpensive acid catalyst for this transformation.[3]
-
-
Azeotropic Distillation:
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Ensure all joints are well-sealed.
-
Begin heating the mixture to a gentle reflux. The head temperature should be around the boiling point of the toluene-water azeotrope.
-
Continue refluxing for 4-6 hours. Water will begin to collect in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 12.7 mL.
-
Scientist's Note: The reaction is typically complete when water ceases to collect in the trap. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting ketone.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 1 L separatory funnel.
-
Quench the reaction by slowly adding 200 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst.
-
Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 200 mL of brine to remove residual water and water-soluble impurities.
-
Separate the layers and transfer the organic phase to a large Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate (~20 g), swirl, and let it stand for 15-20 minutes.
-
Filter off the drying agent and wash the solid with a small amount of toluene.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude oil is purified by vacuum distillation.
-
Expected Result: 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a colorless to pale yellow oil. The expected yield is typically in the range of 85-95%.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.95 (s, 4H, O-CH₂-CH₂-O), 3.70 (t, 2H, CH₂-OH), 1.40-1.90 (m, 9H, cyclohexyl protons + OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 109.1 (spiro C), 64.2 (O-CH₂-CH₂-O), 60.8 (CH₂-OH), 38.9, 34.5, 31.8 (cyclohexyl CH₂) |
| IR (neat, cm⁻¹) | 3400 (br, O-H stretch), 2930, 2860 (C-H stretch), 1100 (C-O stretch) |
| GC-MS | Purity >98%, Mass corresponding to the molecular ion. |
Safety Precautions
-
Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.
-
p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylene Glycol: Harmful if swallowed.
-
Vacuum Distillation: Ensure the glassware is free of cracks or defects to prevent implosion. Use a safety shield.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure efficient water removal; check for leaks in the Dean-Stark setup. Extend reaction time. |
| Loss of product during work-up. | Ensure complete extraction and avoid overly vigorous shaking that can lead to emulsions. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Drive the reaction further by ensuring the Dean-Stark trap is functioning correctly and all water is removed. |
| Dark-colored Product | Reaction overheated or run for too long. | Maintain a steady reflux temperature. Monitor the reaction closely and stop it once complete. |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. By carefully controlling the reaction conditions and employing a Dean-Stark apparatus for azeotropic water removal, high yields of the desired product can be consistently achieved. The detailed explanations and troubleshooting guide provide researchers with the necessary tools to successfully implement and adapt this procedure for their specific needs in drug discovery and chemical development.
References
- Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.National Institutes of Health (NIH).
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. Available at: [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Available at: [Link]
-
Dean Stark Trap - Chemistry Teaching Labs. University of York. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
- US8604223B2 - Method of making ketals and acetals.Google Patents.
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. ACS Publications. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decan-8-ol. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Application Note: Biocatalytic Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Biocatalysis for Complex Chiral Alcohols
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical development. Among these, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol represents a valuable building block due to its spiroketal motif, a structural feature present in numerous natural products and bioactive molecules. Traditional chemical synthesis of such complex structures often involves multi-step processes, harsh reaction conditions, and the use of expensive and hazardous reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative, providing high selectivity, mild reaction conditions, and a greener footprint.[1][2][3] This application note provides a detailed protocol for the biocatalytic synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, leveraging the power of ketoreductases for the asymmetric reduction of a key precursor.
The core of this biocatalytic approach is the enzymatic reduction of a prochiral ketone to a chiral alcohol. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for this transformation, demonstrating broad substrate scope and often exquisite enantioselectivity.[4][5] This guide will detail the synthesis of the necessary ketone precursor, the selection and application of a suitable ketoreductase, and the subsequent purification and analysis of the target chiral alcohol.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The proposed synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol involves a two-step process, beginning with the synthesis of the key precursor, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde, followed by its stereoselective biocatalytic reduction.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Precursor Aldehyde
The synthesis of the aldehyde precursor, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde, can be achieved from the commercially available 1,4-dioxaspiro[4.5]decan-8-one.[6][7] A common synthetic route involves a one-carbon homologation, for instance, via a Wittig-type reaction followed by hydrolysis.
Protocol 1: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Wittig Reaction:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C. The solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ether.
-
Dissolve the crude enol ether in a mixture of THF and 2M hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude aldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Part 2: Biocatalytic Reduction of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde
The stereoselective reduction of the aldehyde precursor is the key step in this synthesis. Ketoreductases are highly efficient catalysts for this transformation, often exhibiting excellent enantioselectivity.[1][4][8] This protocol utilizes a commercially available ketoreductase, which can be used as a lyophilized powder or as a whole-cell biocatalyst.
Protocol 2: Ketoreductase-Mediated Asymmetric Reduction
Materials:
-
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde
-
Ketoreductase (KRED) - commercially available screening kits are recommended to identify the optimal enzyme.
-
NADP⁺ or NAD⁺ (depending on the KRED)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (for co-solvent and quenching)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Shaking incubator or temperature-controlled stirrer
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 7.0).
-
Add D-glucose to a final concentration of 100-200 mM.
-
Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of 1 mM.
-
Add glucose dehydrogenase (GDH) to a final concentration of 1-2 mg/mL.
-
Add the ketoreductase (KRED) to a final concentration of 2-5 mg/mL.
-
Dissolve the substrate, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetaldehyde, in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol, typically 1-5% v/v of the total reaction volume) and add it to the reaction mixture to a final concentration of 10-50 mM.
-
-
Biocatalytic Reaction:
-
Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation (e.g., 150-200 rpm in a shaking incubator).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
-
Work-up and Extraction:
-
Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of isopropyl alcohol.
-
If using a whole-cell biocatalyst, centrifuge the mixture to pellet the cells.
-
Extract the supernatant or the entire quenched reaction mixture with ethyl acetate (3x).
-
Wash the combined organic layers with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude alcohol product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Figure 2: Cofactor regeneration system.
Part 3: Analysis and Characterization
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).
-
Visualization: UV light (if applicable) and staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
The determination of the enantiomeric excess of the synthesized alcohol is crucial. Chiral HPLC is the method of choice for this analysis.[9][10][11]
Protocol 3: Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase and filter through a 0.22 µm syringe filter before injection.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The formation of the alcohol can be confirmed by the appearance of a new signal for the hydroxyl proton and the upfield shift of the signal for the carbon atom attached to the hydroxyl group.
Data Presentation
| Parameter | Aldehyde Precursor | Target Alcohol |
| Molecular Formula | C₉H₁₄O₃ | C₉H₁₆O₃ |
| Molecular Weight | 170.21 g/mol | 172.22 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless oil or solid |
| ¹H NMR (CDCl₃, δ) | Characteristic aldehyde proton signal (~9.7 ppm) | Characteristic hydroxyl proton signal, upfield shift of CH₂OH protons |
| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon signal (~200 ppm) | CH-OH carbon signal (~60-70 ppm) |
| Chiral HPLC Retention Times | N/A | tR (R-enantiomer), tR (S-enantiomer) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conversion in biocatalytic reduction | Enzyme inhibition by substrate or product. | Lower the substrate concentration. Perform the reaction in a biphasic system to reduce product concentration in the aqueous phase. |
| Inefficient cofactor regeneration. | Increase the concentration of glucose and/or glucose dehydrogenase. Ensure the pH is optimal for both enzymes. | |
| Enzyme instability. | Use an immobilized enzyme for enhanced stability. Optimize reaction temperature and pH. | |
| Low enantiomeric excess (ee) | Suboptimal enzyme selection. | Screen a wider range of ketoreductases. |
| Racemization of the product. | Ensure mild work-up and purification conditions. | |
| Poor separation of enantiomers in HPLC | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns. Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol). |
Conclusion
This application note provides a comprehensive guide to the biocatalytic synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. By combining a well-established chemical synthesis for the aldehyde precursor with a highly selective enzymatic reduction, this methodology offers an efficient and environmentally benign route to this valuable chiral building block. The detailed protocols for synthesis, purification, and analysis provide a solid foundation for researchers in academia and industry to implement this biocatalytic strategy in their own laboratories. The principles and techniques described herein are broadly applicable to the synthesis of other complex chiral alcohols, further highlighting the transformative potential of biocatalysis in modern organic synthesis.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). National Institutes of Health. [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Unife. [Link]
-
Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs. (n.d.). ResearchGate. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PubMed Central. [Link]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. (2018). PubMed Central. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PubMed Central. [Link]
-
(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]
-
Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. (n.d.). PubMed Central. [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2025). ResearchGate. [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). MDPI. [Link]
-
Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. (n.d.). IRIS Unimore. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications. [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (n.d.). Arkat USA. [Link]
-
Practical chiral alcohol manufacture using ketoreductases. (n.d.). PubMed. [Link]
- Method for purifying alcohol compound. (n.d.).
-
Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025). PubMed Central. [Link]
-
Biocatalytic synthesis of chiral β-substituted alcohols by combination... (n.d.). ResearchGate. [Link]
-
Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives. (2025). ResearchGate. [Link]
-
Reduction of Aldehydes and Ketones To Alcohols. (2019). YouTube. [Link]
- Ethyl alcohol purification method. (n.d.).
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. (2017). ResearchGate. [Link]
-
Kinetic mechanisms in the reduction of aldehydes and ketones catalyzed by rabbit liver aldehyde reductases and hydroxysteroid dehydrogenases. (n.d.). PubMed. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PubMed Central. [Link]
-
Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. (2017). PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]
Sources
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN105985220B - Method for purifying alcohol compound - Google Patents [patents.google.com]
- 3. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 8. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to support your experimental success.
Overview of the Synthetic Pathway
The recommended and most robust synthetic route to 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol involves a two-step process starting from the commercially available or readily synthesized 1,4-dioxaspiro[4.5]decan-8-one. The overall transformation is depicted below:
Figure 1: Overall synthetic scheme.
This guide is structured to address specific issues you might encounter in each of these critical steps.
Part 1: Horner-Wadsworth-Emmons Reaction Troubleshooting
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. In this synthesis, it is employed to introduce the two-carbon side chain that will be subsequently reduced to the desired ethanol functionality.
Frequently Asked Questions (FAQs) - HWE Reaction
Q1: My HWE reaction is not proceeding to completion, and I observe significant amounts of unreacted starting ketone. What are the likely causes?
A1: Incomplete conversion in an HWE reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Base Strength and Stoichiometry: The phosphonate reagent must be fully deprotonated to form the reactive ylide. Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), and that it is used in at least a stoichiometric amount. The pKa of the phosphonate ester determines the required base strength.
-
Reaction Temperature: While the initial deprotonation is often performed at 0 °C, the subsequent reaction with the ketone may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at low temperatures, consider gradually increasing it to room temperature or even gentle heating (e.g., 40-50 °C).
-
Moisture Contamination: The phosphonate anion is a strong base and will be quenched by any protic species, especially water. Ensure all your reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Impurities in the starting ketone or the phosphonate reagent can interfere with the reaction. Ensure your 1,4-dioxaspiro[4.5]decan-8-one is pure. Purification can be achieved by recrystallization from petroleum ether or by dissolving in diethyl ether and adding petroleum ether until turbidity is observed, followed by cooling[1].
Q2: I am observing the formation of multiple side products in my HWE reaction. How can I minimize these?
A2: Side product formation often points to issues with reaction conditions or reagent stability.
-
Self-Condensation of the Ketone: While less common with ketones compared to aldehydes, self-condensation can occur under strongly basic conditions. To mitigate this, add the ketone slowly to the pre-formed ylide solution.
-
Decomposition of the Ylide: The phosphonate ylide can be unstable, especially at higher temperatures. Avoid prolonged reaction times at elevated temperatures. It is often best to generate the ylide at a lower temperature and then add the ketone.
-
Incorrect Work-up Procedure: The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous work-up[2]. Ensure thorough extraction with an organic solvent and washing of the organic layer with water and brine to remove the phosphate salts and any remaining base.
Detailed Protocol: Horner-Wadsworth-Emmons Reaction
This protocol provides a robust starting point for the synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate.
Figure 3: Step-by-step LiAlH₄ reduction workflow.
| Parameter | Recommended Value | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing both the ester and the conjugated double bond. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A good solvent for the reaction and allows for reflux temperatures. |
| Temperature | 0 °C to Reflux | Controlled initial addition for safety, followed by heating to ensure complete reduction. |
| Stoichiometry | Ester:LiAlH₄ = 1:3-4 | A significant excess of the reducing agent is required for the complete reduction of both functional groups. |
| Work-up | Fieser Work-up (sequential addition of H₂O, NaOH, H₂O) | A standard and reliable method for quenching LiAlH₄ reactions, resulting in a granular, easily filterable precipitate. |
Yield Optimization and Purity Analysis
| Reaction Step | Typical Yield Range | Key Optimization Parameters | Recommended Purity Analysis |
| Horner-Wadsworth-Emmons | 60-85% | Purity of reagents, reaction temperature, and complete ylide formation. | ¹H NMR, ¹³C NMR, GC-MS |
| LiAlH₄ Reduction | 70-90% | Quality and stoichiometry of LiAlH₄, reaction time and temperature, and anhydrous conditions. | ¹H NMR, ¹³C NMR, GC-MS, IR (disappearance of C=O stretch) |
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738. (The seminal paper on the Horner-Wadsworth-Emmons reaction).
-
PubChem. Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Li, A.; et al. Org. Lett.2007, 9 (10), 1847–1850. (This reference, while not for the exact target molecule, provides a relevant example of a LiAlH4 reduction of a similar system).
-
ResearchGate. Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? [Link]
-
Chemistry LibreTexts. Horner-Wadsworth-Emmons Reaction. [Link]
- Gardner, J. N.; et al. J. Org. Chem.1968, 33 (8), 3294–3299.
Sources
Technical Support Center: Purification of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Welcome to the technical support center for the purification of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The unique structure of this molecule, featuring a polar hydroxyl group and an acid-sensitive ketal protecting group, presents specific challenges during silica gel column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve high purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the column chromatography of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: My TLC shows a spot for the product, but on the column, it co-elutes with a closely-running impurity. How can I improve my separation resolution?
A: This is a classic chromatography challenge where the scalability from TLC to a column affects resolution. The key is to refine your mobile phase selectivity and column parameters.
-
Causality: The polarity of your eluent may not be optimal for creating a sufficient difference in affinity between your product and the impurity for the silica stationary phase. A solvent system that shows separation on a thin layer of silica may not be robust enough for the much larger surface area and dynamic conditions of a packed column.
-
Solution Pathway:
-
Re-optimize TLC: The goal for column chromatography is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3.[1][2] This range generally provides the best balance for good separation and reasonable elution time.
-
Adjust Solvent Ratio: If you are using a standard system like Hexane/Ethyl Acetate, make small, incremental changes. For instance, move from 70:30 Hexane:EtOAc to 80:20 or 60:40 and observe the change in Rf for both your product and the impurity.
-
Change Solvent System: If adjusting ratios fails, switch to a solvent system with different chemical properties. For example, using Dichloromethane/Methanol or Dichloromethane/Acetone can alter the hydrogen bonding and dipole-dipole interactions, potentially resolving the co-eluting spots.
-
Employ Gradient Elution: If a single (isocratic) solvent system cannot resolve the mixture, a solvent gradient is the next logical step. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the polar solvent to cleanly elute your target compound away from more polar impurities.[3]
-
Issue 2: Product is Tailing or Producing Broad Bands During Elution
Q: My product spot is tight and round on the TLC plate, but on the column, it elutes as a broad, tailing band, contaminating many fractions. Why is this happening and how can I fix it?
A: Tailing is a frequent issue with polar compounds like alcohols on standard silica gel.
-
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The lone pair of electrons on the oxygen of your compound's alcohol group can form strong hydrogen bonds with these acidic sites. This strong, sometimes irreversible, interaction causes some molecules to "stick" to the silica longer than others, resulting in a "tail."
-
Solution Pathway:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be done by adding a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective. It will preferentially bind to the acidic silanol groups, presenting a more neutral surface for your compound to travel through.
-
Use a More Polar "Push" Solvent: Adding a small percentage (1-5%) of a highly polar solvent like methanol to your primary eluent (e.g., Ethyl Acetate/Hexane) can help to disrupt the strong hydrogen bonding between your product and the silica, leading to sharper peaks.
-
Check Sample Load: Overloading the column is a common cause of band broadening and tailing.[4] As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Issue 3: Suspected On-Column Decomposition of the Ketal Group
Q: I am observing a new, highly polar spot in my eluted fractions that was not present in my crude starting material. I suspect the dioxaspiroketal is hydrolyzing. How can I prevent this?
A: Your suspicion is likely correct. The ketal protecting group is labile under acidic conditions, and standard silica gel is sufficiently acidic to catalyze its hydrolysis, especially when using protic solvents like methanol.
-
Causality: The acidic protons on the silica gel surface can protonate one of the ketal oxygens, initiating a ring-opening hydrolysis cascade to form 4-(2-hydroxyethyl)cyclohexane-1,4-dione. This new di-ketone alcohol is significantly more polar and will likely remain on the column under normal elution conditions.
-
Self-Validating Protective Protocol:
-
Run a Stability Test: Before running a large-scale column, perform a simple 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, and then let the plate sit for 1-2 hours. After this time, turn the plate 90 degrees and re-run it in the same solvent system. If any new spots appear off the diagonal, your compound is decomposing on the silica.[3]
-
Use Deactivated Silica or Alumina: The best solution is to avoid the acidic environment altogether. You can either use commercially available neutral silica gel or deactivate it yourself (see protocol below). Alternatively, neutral alumina (Brockmann Grade III-IV) can be an excellent, though less common, choice for this type of compound.
-
Buffer the Mobile Phase: As mentioned for tailing, adding 0.1-1% triethylamine to your eluent will neutralize the silica surface and suppress acid-catalyzed decomposition.[1] This is a critical and highly recommended practice for acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol? A good starting point is a 70:30 mixture of Hexane and Ethyl Acetate.[5] Given the presence of the free alcohol, you will likely need a moderate amount of a polar solvent. See the table below for other suggestions.
Q2: How do I choose between dry loading and wet loading my sample? For this compound, dry loading is highly recommended.[6] Dissolving the crude material in a strong solvent (like dichloromethane or methanol) and loading it directly onto the column (wet loading) can lead to band broadening and poor separation.[7] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel and then added to the top of the column, ensures that the entire sample starts as a very narrow, even band, maximizing separation efficiency.
Q3: How can I visualize the compound if it is not UV-active? 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol lacks a strong chromophore and will likely be invisible under a standard 254 nm UV lamp. You will need to use a chemical stain for visualization. The most common and effective stains for this compound would be:
-
Potassium Permanganate (KMnO₄) stain: Reacts with the alcohol group, appearing as a yellow/brown spot on a purple background.
-
Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that reacts with most organic compounds, typically producing blue/green spots upon heating.
Q4: What is the expected Rf value for the product? The Rf value is entirely dependent on the solvent system.[2][8] The goal is not to find a specific Rf value but to find a solvent system that places the Rf of the product at ~0.2-0.3 while maximizing the distance (ΔRf) to the nearest impurities.
| Solvent System (v/v) | Polarity | Expected Rf Range for Product | Notes |
| 80:20 Hexane:EtOAc | Low-Medium | 0.1 - 0.2 | Good starting point to see if impurities are less polar. |
| 60:40 Hexane:EtOAc | Medium | 0.2 - 0.4 | Often a good range for achieving the target Rf. |
| 95:5 DCM:MeOH | Medium-High | 0.2 - 0.4 | Offers different selectivity than EtOAc systems. |
| 100% Ethyl Acetate | High | > 0.5 | Useful for flushing the column or if product is very retained. |
Experimental Protocols & Workflows
Workflow for Purification
Caption: Standard workflow for purifying 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Protocol 1: Dry Loading a Sample
-
Weigh your crude product into a round-bottom flask.
-
Dissolve the product in a minimum amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).[6]
-
Add silica gel to the flask (typically 2-3 times the mass of your crude product).
-
Swirl the mixture to create a homogenous slurry.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of your packed column.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
PubChem. 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
-
Marz Chemistry. RF Values. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
Technical Support Center: Stability and Handling of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol under Acidic Conditions
Welcome to the technical support center for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. The 1,4-dioxaspiro[4.5]decane moiety is an ethylene glycol ketal of cyclohexanone, a common protecting group for carbonyls. Understanding its lability under acidic conditions is crucial for successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the spiroketal functional group.[1][2] This reaction, often referred to as deprotection or cleavage, regenerates the parent carbonyl compound (a cyclohexanone derivative) and ethylene glycol. The reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the deprotected products.[1][3]
Q2: Under what conditions is the spiroketal group stable?
A2: The spiroketal group is generally stable under neutral and basic conditions.[2] This stability makes it an excellent protecting group for the cyclohexanone carbonyl during reactions involving nucleophiles or bases where the carbonyl would otherwise react.
Q3: What type of acids will catalyze the hydrolysis of the spiroketal?
A3: Both Brønsted and Lewis acids can catalyze the hydrolysis. This includes common laboratory acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA).[4] Even trace amounts of acid can be sufficient to initiate the reaction.[4]
Q4: How does pH affect the rate of hydrolysis?
A4: The rate of hydrolysis is highly dependent on pH. The reaction is significantly faster at lower pH values.[5][6] For instance, the hydrolysis rate can decrease by several orders of magnitude as the pH increases from 5 to 7.4.[5][6] This strong pH dependence is a key feature of acetal and ketal chemistry.
Q5: Will the primary alcohol in 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol be affected by the acidic conditions used for deprotection?
A5: Under typical deprotection conditions (e.g., dilute aqueous acid at moderate temperatures), the primary alcohol is generally stable. However, under more forcing conditions, such as concentrated strong acids or high temperatures, side reactions involving the alcohol, such as dehydration or ether formation, could potentially occur.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and deprotection of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Issue 1: Incomplete Deprotection
Symptom: You are attempting to hydrolyze the spiroketal, but analysis of the reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of starting material remaining even after a prolonged reaction time.
Possible Causes and Solutions:
-
Insufficient Acid Catalyst: The concentration of the acid may be too low to effect a reasonable reaction rate.
-
Solution: Increase the concentration of the acid catalyst. If using a mild acid, consider switching to a stronger acid. Monitor the reaction progress carefully to avoid potential side reactions with a stronger acid.
-
-
Insufficient Water: The hydrolysis reaction requires water as a reactant. If the reaction is performed in a largely organic solvent with only a catalytic amount of aqueous acid, the equilibrium may not favor the products.
-
Low Temperature: The reaction rate may be too slow at the current temperature.
-
Solution: Gently warm the reaction mixture. Monitor the temperature carefully, as excessive heat can lead to side reactions.
-
-
Steric Hindrance: While the ketal of cyclohexanone is generally not exceptionally hindered, bulky substituents elsewhere in the molecule could slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a stronger acid catalyst.
-
Issue 2: Low Yield of the Deprotected Product
Symptom: The deprotection reaction proceeds to completion (no starting material remains), but the isolated yield of the desired ketone is low.
Possible Causes and Solutions:
-
Product Instability: The deprotected ketone product may be unstable under the reaction or work-up conditions. For example, it might be susceptible to self-condensation or other side reactions in the presence of acid.
-
Solution: Use milder acidic conditions (e.g., a weaker acid, lower concentration, or lower temperature). Ensure the reaction is promptly neutralized during work-up to minimize the product's exposure to acid.
-
-
Volatile Product: The deprotected ketone might be volatile, leading to loss during solvent removal.
-
Solution: Use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and moderate vacuum).
-
-
Incomplete Extraction: The product may not be efficiently extracted from the aqueous phase during work-up.
-
Solution: Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is appropriate for the product's properties (usually neutral or slightly basic after neutralization).
-
-
Side Reactions: The presence of other functional groups in the molecule could lead to undesired side reactions under acidic conditions.
-
Solution: Carefully review the entire molecular structure for acid-sensitive groups. If present, a different protecting group strategy may be necessary.
-
Issue 3: Unexpected Side Products
Symptom: Spectroscopic analysis of the product mixture reveals the presence of unexpected compounds in addition to the desired ketone.
Possible Causes and Solutions:
-
Reaction with the Alcohol Moiety: As mentioned, the primary alcohol could undergo side reactions like dehydration to form an alkene, or intermolecular etherification, especially at higher temperatures or with strong acids.
-
Solution: Employ milder reaction conditions. Use a less coordinating acid if possible.
-
-
Aldol or Other Condensation Reactions: If the deprotected ketone has α-hydrogens, it can undergo acid-catalyzed self-condensation reactions.
-
Solution: Neutralize the reaction mixture as soon as the deprotection is complete. Maintain a low reaction temperature.
-
Mechanistic Insight: Acid-Catalyzed Hydrolysis of the Spiroketal
The hydrolysis of the spiroketal proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbocation intermediate.[1] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Step-by-Step Mechanism:
-
Protonation: A lone pair of electrons on one of the ketal oxygen atoms attacks a proton (H⁺) from the acid catalyst. This protonation converts the ether oxygen into a good leaving group (an alcohol).[7]
-
Ring Opening and Formation of the Oxocarbocation: The protonated oxygen and its attached carbon-oxygen bond cleave, leading to the opening of one of the rings of the spiroketal. The resulting intermediate is a resonance-stabilized oxocarbocation, where the positive charge is shared between the carbon and the remaining ketal oxygen. The formation of this carbocation is often the rate-determining step.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbocation.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.
-
Second Protonation: The remaining ether oxygen of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (ethylene glycol).
-
Elimination of Ethylene Glycol: The lone pair on the hydroxyl group forms a double bond with the carbon, leading to the elimination of ethylene glycol and the formation of the protonated ketone.
-
Final Deprotonation: A base removes the proton from the protonated ketone to yield the final deprotected ketone product and regenerate the acid catalyst.
Visualization of the Deprotection Mechanism
Caption: Acid-catalyzed hydrolysis of the spiroketal.
Experimental Protocols
Protocol 1: Standard Deprotection of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
This protocol provides a general method for the hydrolysis of the spiroketal group.
Materials:
-
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
-
Acetone (or THF)
-
2 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio). The concentration should be approximately 0.1-0.5 M.
-
To the stirring solution, add 2 M HCl (e.g., 0.5-1.0 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Remove the organic solvent (acetone/THF) using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected product.
-
Purify the product as necessary, for example, by column chromatography.
Protocol 2: Monitoring the Deprotection by ¹H NMR Spectroscopy
This method can be used to determine the kinetics of the hydrolysis under specific conditions.[6]
Procedure:
-
Prepare a stock solution of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol in a deuterated solvent compatible with aqueous acid (e.g., CD₃CN or acetone-d₆).
-
In an NMR tube, combine a known volume of the stock solution with a buffered aqueous solution in D₂O at the desired pH.
-
Acquire a ¹H NMR spectrum at t=0.
-
Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular time intervals.
-
The progress of the reaction can be quantified by observing the disappearance of the characteristic signals of the spiroketal (e.g., the methylene protons of the dioxolane ring, typically around 3.9-4.0 ppm) and the appearance of signals corresponding to the deprotected ketone.[8]
Quantitative Data Summary
The rate of ketal hydrolysis is highly sensitive to the reaction environment. The following table provides a conceptual overview of the relative rates of hydrolysis under different pH conditions, based on general principles for ketal chemistry.
| pH | Relative Rate of Hydrolysis | Expected Half-life |
| 1-2 | Very Fast | Minutes |
| 4-5 | Moderate | Hours |
| 6-7 | Very Slow | Days to Weeks |
| > 7 | Essentially Stable | Indefinite |
| Note: This table is illustrative. Actual rates will depend on the specific substrate, temperature, and acid catalyst used.[5][6] |
References
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Google Patents. (2016).
-
Bandi, V., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
-
Ozturk, S., et al. (2019). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
University of Wisconsin-Madison. Protecting Groups. [Link]
-
ResearchGate. Relative hydrolysis kinetics of ketal 3 at different pH. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Evans, M. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes [Video]. YouTube. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [Link]
-
Journal of the American Chemical Society. (1983). A change in rate-determining step in the hydrolysis of cyclic ketals. [Link]
-
PubMed. (1995). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. [Link]
-
Pearson. (2022, July 22). Acetal Protecting Group Explained. [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. [Link]
-
ResearchGate. (2010). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4Hydroxy4,4-diphenyl-2-butanone. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Scribd. Chapter 9 - Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. [Link]
-
ThyLabs. (2023, July 29). Making Cyclopentanone Ethylene Ketal: Cubane Part 1 [Video]. YouTube. [Link]
-
Molecules. (2022). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one. [Link]
-
Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]
-
ResearchGate. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. [Link]
-
SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting the Deprotection of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the deprotection of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate challenges and optimize your experimental outcomes. The successful hydrolysis of this spiroketal yields the valuable bifunctional building block, 4-(2-hydroxyethyl)cyclohexanone.
This guide is structured as a series of questions and answers, directly addressing the most common issues encountered during this transformation.
Section 1: The Foundational Mechanism
Q1: What is the fundamental mechanism of acid-catalyzed ketal deprotection?
A1: The deprotection of a ketal is a hydrolytic reaction that is mechanistically the reverse of its formation.[1] It proceeds via an acid-catalyzed, multi-step process that relies on equilibrium principles.[2] For the reaction to proceed efficiently, it must be conducted in the presence of water, as water is a key reactant that drives the equilibrium toward the ketone product.[2]
The generally accepted mechanism involves the following steps:
-
Protonation: One of the ethereal oxygen atoms of the ketal is protonated by an acid catalyst (H₃O⁺). This is a rapid equilibrium step.
-
Leaving Group Formation: The protonation converts a poor leaving group (alkoxide) into a good leaving group (an alcohol, in this case, one of the hydroxyls of ethylene glycol).
-
C-O Bond Cleavage: The C-O bond cleaves, and the ethylene glycol moiety begins to depart. This step is facilitated by the electron-donating ability of the remaining ethereal oxygen, which stabilizes the resulting oxocarbenium ion intermediate. This is often the rate-determining step.[2][3]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A weak base (e.g., water) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.
-
Repeat Sequence: The sequence of protonation, C-O bond cleavage, nucleophilic attack, and deprotonation is repeated for the second hydroxyl group of the ethylene glycol, ultimately liberating the final ketone product and regenerating the acid catalyst.[2]
Below is a diagram illustrating this mechanistic pathway.
Caption: Acid-catalyzed hydrolysis of the spiroketal.
Section 2: Troubleshooting Common Experimental Issues
Q2: My reaction is very slow or has stalled, showing incomplete conversion by TLC. How can I drive it to completion?
A2: This is a frequent challenge, as cyclic ketals, particularly those derived from ethylene glycol, are often more stable than their acyclic counterparts. The stability of the five-membered dioxolane ring can make hydrolysis sluggish. Here is a logical troubleshooting workflow to enhance the reaction rate and achieve full conversion.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for incomplete deprotection.
-
Causality of Water Content: The hydrolysis is an equilibrium reaction. According to Le Châtelier's principle, increasing the concentration of a reactant (water) will shift the equilibrium to favor the products (ketone and diol).[2] Using co-solvents like tetrahydrofuran (THF) or acetone is necessary to solubilize the organic substrate, but ensuring a sufficient molar excess of water is paramount.[4]
-
Effect of Temperature: Increasing the temperature provides the necessary activation energy to overcome the kinetic barrier of the rate-determining step, accelerating the reaction.[4] For stubborn ketals, refluxing in an acetone/water mixture is often effective.
-
Acid Catalyst: If the reaction remains slow, ensure your acid source is not degraded. A slight increase in catalyst loading or switching to a stronger mineral acid (e.g., 2M HCl vs. catalytic p-TsOH) can significantly speed up the initial protonation step. However, this carries a higher risk of side reactions.
Q3: Standard acidic methods are causing decomposition or are incompatible with other functional groups. What are some milder, alternative deprotection methods?
A3: This is a critical consideration in multi-step synthesis where acid-labile groups (like silyl ethers, Boc-carbamates, etc.) must be preserved.[4] Fortunately, several highly effective and mild methods have been developed.
| Method | Reagent(s) | Typical Solvent | Mechanism & Key Advantages | Potential Issues |
| Standard Brønsted Acid | HCl, H₂SO₄, p-TsOH | Acetone/H₂O, THF/H₂O | Hydrolysis: Inexpensive and well-established. Effective for robust substrates.[2] | Can cleave other acid-sensitive groups; may require heat. |
| Lewis Acid Catalysis | Bi(OTf)₃, Bi(NO₃)₃·5H₂O | THF/H₂O, CH₂Cl₂ | Lewis Acid Activation: Very mild conditions, often catalytic amounts needed. High chemoselectivity.[4] | Lewis acids can be expensive; require anhydrous conditions for some variants. |
| Iodine Catalysis | I₂ (catalytic or stoichiometric) | Acetone | Transketalization: Nearly neutral, very fast (often minutes at RT). Exchanges the ketal for acetone. Compatible with most acid-sensitive groups.[4] | Requires acetone as the solvent/reagent. Can be slowed by excess water. |
| Palladium Catalysis | [PdCl₂(NCMe)₂] or other Pd(II) salts | Acetone/H₂O | Metal-Catalyzed Hydrolysis: Extremely mild. Compatible with highly acid-labile groups like THP and TBDMS ethers. | Catalyst can be expensive and requires specific preparation. |
Expert Recommendation: For substrates with sensitive functionalities or those that degrade under standard acidic conditions, the Iodine/Acetone system is an excellent first choice due to its speed, mildness, and operational simplicity.[4]
Section 3: Detailed Experimental Protocols
Q4: Can you provide a detailed, validated protocol for a standard acidic deprotection?
A4: Certainly. This protocol uses aqueous hydrochloric acid in a THF/water system, which provides good solubility and drives the reaction to completion.
Protocol 1: Standard Acid-Catalyzed Hydrolysis
-
Dissolution: Dissolve 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v ratio). The concentration should be approximately 0.1 M.
-
Acidification: To the stirring solution at room temperature, add 2 M aqueous hydrochloric acid (HCl) to a final concentration of approximately 0.5 M.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Visualization: The starting material (ketal) is typically less polar (higher Rf) than the product (ketone/alcohol, lower Rf). Visualize with a potassium permanganate (KMnO₄) stain, which will show both the starting alcohol and the product.
-
-
Heating (If Necessary): If the reaction is sluggish after 2-3 hours, gently warm the mixture to 40-50°C and continue to monitor by TLC.
-
Workup: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, 4-(2-hydroxyethyl)cyclohexanone, can be purified by flash column chromatography on silica gel if necessary.
Q5: Can you provide a detailed protocol for the mild iodine-catalyzed deprotection?
A5: Yes. This method is exceptionally mild and relies on an exchange mechanism with the acetone solvent. It is highly recommended for sensitive substrates.
Protocol 2: Mild Deprotection using Iodine in Acetone
-
Dissolution: Dissolve 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (1.0 eq) in reagent-grade acetone. Ensure the acetone is relatively dry. The concentration should be approximately 0.1 M.
-
Catalyst Addition: To the stirring solution at room temperature, add molecular iodine (I₂) (0.1 - 1.0 eq). Often, catalytic amounts are sufficient, but for stubborn ketals, stoichiometric amounts can be used.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 5-30 minutes. Monitor the progress by TLC as described in Protocol 1.[4]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The dark brown color of the iodine will disappear.
-
Extraction & Purification: Add water to dissolve the salts and extract the product with an organic solvent (e.g., ethyl acetate). Proceed with the drying, concentration, and purification steps as outlined in Protocol 1.
Section 4: Frequently Asked Questions (FAQs)
-
Q6: Can the primary alcohol in 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol interfere with the deprotection reaction?
-
A: Under the typical acidic or iodine-mediated conditions described, the primary alcohol is stable and non-reactive. It should not interfere with the deprotection. In very harsh acidic conditions with strong non-nucleophilic acids and high heat, dehydration could theoretically occur, but this is highly unlikely with the recommended protocols.
-
-
Q7: My product appears to be unstable during purification on silica gel. What can I do?
-
A: 4-(2-hydroxyethyl)cyclohexanone contains both a ketone and an alcohol. β-hydroxy ketones can sometimes be prone to elimination under certain conditions. If you suspect instability on standard silica gel (which can be slightly acidic), you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, a rapid filtration through a plug of silica may be sufficient to remove baseline impurities without prolonged contact time.
-
References
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]
- Vicente, J., Arcas, A., & Juliá-Hernández, F. (n.d.). Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups.
-
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
PubChem. (n.d.). 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. [Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581-603. [Link]
-
Plampin, J. N., & Fohl, T. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9546–9555. [Link]
Sources
Technical Support Center: A Researcher's Guide to 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
Welcome to the technical support center for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information and practical troubleshooting advice. Our goal is to empower you with the knowledge to handle, store, and utilize this valuable chemical intermediate effectively and safely in your experiments.
I. Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common questions regarding the fundamental properties and handling of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Q1: What is 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol and what are its primary chemical features?
A1: 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a bifunctional organic molecule. Its structure is characterized by two key functional groups: a primary alcohol (-CH₂OH) and a spiroketal (the 1,4-dioxaspiro[4.5]decane moiety). The spiroketal serves as a protecting group for a ketone, making this compound a useful intermediate in multi-step organic syntheses.[1] The primary alcohol offers a reactive site for various chemical transformations.
Q2: What are the recommended storage conditions for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol to ensure its stability?
A2: To maintain the integrity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, it should be stored in a cool, dry, and dark place.[2] The container must be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent potential degradation.
Q3: What materials are compatible and incompatible with 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol?
A3:
-
Compatible Materials: Glass and standard laboratory plastics like polyethylene (PE) and polypropylene (PP) are generally suitable for handling and storage. For applications requiring high chemical resistance, polytetrafluoroethylene (PTFE) is an excellent choice.
-
Incompatible Materials: Strong oxidizing agents and strong acids should be avoided.[3] Strong acids can catalyze the hydrolysis of the spiroketal, while strong oxidizing agents can react with the primary alcohol.
Q4: What are the main safety hazards associated with 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol?
A4: Based on data for structurally similar compounds, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol may cause skin and eye irritation.[4][5] It is also likely to be harmful if swallowed.[6] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a problem-and-solution framework for common issues that may arise during the use of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol in your research.
Issue 1: Unexpected Side Products in a Reaction
-
Symptom: Your reaction yields a mixture of products, with unexpected molecular weights observed by mass spectrometry.
-
Potential Cause: The spiroketal is susceptible to hydrolysis under acidic conditions, which can expose the ketone functionality and lead to unintended reactions.[3]
-
Troubleshooting Steps:
-
pH Control: Ensure your reaction medium is not acidic. If acidic conditions are necessary for a subsequent step, consider performing the reaction with the alcohol first and then deprotecting the ketal.
-
Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried.
-
Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions.
-
Issue 2: Incomplete Reaction or Low Yield
-
Symptom: The starting material is not fully consumed, or the desired product is obtained in a lower-than-expected yield.
-
Potential Cause: Steric hindrance from the bulky spiroketal group might be impeding the approach of reagents to the alcohol.
-
Troubleshooting Steps:
-
Reagent Choice: Select smaller, more reactive reagents if possible.
-
Reaction Time and Temperature: Increase the reaction time or temperature cautiously, while monitoring for potential degradation.
-
Catalyst: If applicable, consider using a more efficient catalyst or increasing the catalyst loading.
-
Issue 3: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify by standard methods like column chromatography, with streaks or overlapping spots on TLC.
-
Potential Cause: The presence of highly polar impurities, such as the diol formed from ketal hydrolysis, can complicate purification.
-
Troubleshooting Steps:
-
Aqueous Work-up: A gentle aqueous wash with a slightly basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.
-
Solvent System Optimization: Experiment with different solvent systems for chromatography. A more polar eluent might be necessary to move the desired product, but a gradient elution can help separate it from polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.[7]
-
III. Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Work in a well-ventilated fume hood.
-
Wear appropriate PPE (safety glasses, nitrile gloves, lab coat).
-
Allow the container to reach room temperature before opening to prevent moisture condensation.
-
If the compound is a solid, use a clean spatula for transfer. If it is a liquid, use a clean, dry syringe or pipette.
-
After dispensing, purge the container with an inert gas (e.g., argon or nitrogen) before sealing tightly.
-
Clean any spills promptly with a suitable absorbent material.
Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde
This protocol is a general guideline and may require optimization.
-
Dissolve 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), portion-wise at room temperature.[5] Using a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that could cleave the spiroketal.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., diethyl ether) and filter the mixture through a pad of silica gel or celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
IV. Data and Diagrams
Chemical Properties Summary
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₉H₁₆O₃ | [6] |
| Molecular Weight | 172.22 g/mol | [6] |
| Appearance | Likely a colorless liquid or low-melting solid | Inferred |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents like chloroform and methanol | [7] |
Diagrams
Caption: Key factors influencing the stability of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Caption: A decision-making workflow for troubleshooting common experimental issues.
V. References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- Safety Data Sheet. Synerzine. Available at: [Link]
-
1,4-Dioxaspiro(4.5)decan-8-ol. PubChem. Available at: [Link]
-
1,4-Dioxaspiro[4.5]decan-8-ylmethanol. PubChem. Available at: [Link]
-
(2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. Available at: [Link]
-
Acetic acid, 2-(1,4-dioxaspiro(4.5)dec-8-ylidene)-, ethyl ester. PubChem. Available at: [Link]
-
Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Google Patents. Available at:
-
4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available at: [Link]
-
MSDS of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Capot Chemical. Available at: [Link]
-
2-(3-Phenyl-1,4-dioxaspiro[4.5]decan-2-yl)ethanol. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds - Google Patents [patents.google.com]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol | C9H16O3 | CID 10080838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for determining the precise three-dimensional architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a molecule featuring a spirocyclic ketal protecting group commonly employed in multi-step organic synthesis.
The challenge often faced by scientists is the lack of comprehensive, publicly available experimental data for every new compound. This guide addresses this reality by integrating high-quality predicted NMR data with a comparative analysis against structurally related, experimentally verified compounds. This approach not only offers a robust framework for the spectral assignment of the title compound but also serves as a methodological blueprint for characterizing other novel molecules.
Predicted NMR Data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
In the absence of a publicly accessible experimental spectrum, we turn to predictive algorithms, which have become remarkably accurate for small organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, calculated using advanced computational models. The predictions are based on the molecule's structure in a standard deuterated chloroform (CDCl₃) solvent.
To facilitate a clear understanding of the spectral assignments, the molecular structure with standardized atom numbering is provided below.
Caption: Molecular structure of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.90 | s | 4H | H9, H12 |
| ~3.65 | t | 2H | H13 |
| ~1.70 - 1.50 | m | 9H | H1, H2, H4, H5, H6, H3 |
| ~1.45 | q | 2H | H-C(CH₂OH) |
| ~1.25 | s (br) | 1H | OH |
Table 2: Predicted ¹³C NMR Data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~109.5 | C7 (spiro) |
| ~64.2 | C9, C12 |
| ~61.0 | C13 |
| ~40.5 | C3 |
| ~38.0 | C-C(CH₂OH) |
| ~35.0 | C2, C4 |
| ~29.5 | C1, C5 |
| ~24.0 | C6 |
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted data, we can compare it to the known experimental NMR data of its constituent structural motifs. This approach is rooted in the principle of group contributions, where the chemical environment of a nucleus dictates its chemical shift.
The 1,4-Dioxaspiro[4.5]decane Core
The spirocyclic ketal system is a key feature of the target molecule. The experimental NMR data for the parent compound, 1,4-dioxaspiro[4.5]decane, provides a baseline for the signals of the cyclohexane and dioxolane rings.[1]
Table 3: Experimental NMR Data for 1,4-Dioxaspiro[4.5]decane (in CDCl₃)
| Nucleus | Chemical Shift (ppm) |
| ¹H | 3.91 (s, 4H), 1.66-1.52 (m, 10H) |
| ¹³C | 109.2, 64.1, 35.8, 25.1, 23.9 |
The predicted shifts for the dioxolane protons (~3.90 ppm) and carbons (~64.2 ppm) in our target molecule align remarkably well with the experimental values of the parent spirocycle (3.91 ppm and 64.1 ppm, respectively).[1] Similarly, the cluster of signals for the cyclohexane ring protons (~1.70-1.50 ppm) and carbons (~35.0, 29.5, 24.0 ppm) in the predicted spectrum are in the expected regions based on the parent compound's data.
The Ethanol Side-Chain
The 2-ethanol side chain introduces characteristic signals that can be compared to ethanol itself.
Table 4: Experimental NMR Data for Ethanol (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~3.69 | q |
| ~2.61 (variable) | s (br) | |
| ~1.23 | t | |
| ¹³C | ~57.9 | |
| ~18.2 |
In our target molecule, the methylene group attached to the hydroxyl (-CH₂OH) is predicted at ~3.65 ppm (¹H) and ~61.0 ppm (¹³C).[2][3] This is a downfield shift compared to ethanol, which is an expected consequence of being attached to a more substituted carbon atom on the cyclohexane ring. The signal for the hydroxyl proton itself is highly variable and depends on concentration and temperature, but is predicted here at ~1.25 ppm.[4]
The comparison with these experimentally verified analogues provides strong support for the accuracy of the predicted NMR data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for compounds like 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a standardized and rigorous experimental protocol is essential. The following represents a best-practice methodology for researchers.
I. Sample Preparation
The quality of the NMR spectrum is critically dependent on the quality of the sample.
-
Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of the deuterated solvent.[5][6]
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, or use the residual solvent peak as a secondary reference.[7]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Homogenization: After capping the tube, gently invert it several times to ensure a homogeneous solution.
Caption: Workflow for NMR sample preparation.
II. Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.[8]
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, increased for dilute samples.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.[9]
-
Temperature: 298 K (25 °C).
Adherence to this protocol will ensure the generation of high-quality NMR data, which is the foundation of accurate structural elucidation and characterization.
References
-
PubChem. 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. [Link]
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
UCL. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Step-by-step procedure for NMR data acquisition. [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]
-
Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
University of Illinois. Small molecule NMR sample preparation. [Link]
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol(64-17-5) 1H NMR [m.chemicalbook.com]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
A Comparative Guide to the Synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
This guide provides a detailed comparison of two synthetic routes to 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a valuable building block in medicinal chemistry and materials science. The strategic protection of one carbonyl group in 1,4-cyclohexanedione as a ketal allows for selective manipulation of the other, a common tactic in complex molecule synthesis. We will explore two distinct approaches starting from the common intermediate, 1,4-dioxaspiro[4.5]decan-8-one, and critically evaluate their respective merits and drawbacks.
Introduction: The Strategic Importance of Selective Functionalization
The target molecule, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, features a primary alcohol appended to a cyclohexane ring, where the para-position is protected as an ethylene ketal. This structural motif is of significant interest as it allows for further chemical transformations at the hydroxyl group while the ketone functionality remains masked. The choice of synthetic route to such an intermediate can have a profound impact on the overall efficiency, scalability, and cost-effectiveness of a multi-step synthesis.
This guide will delve into two primary synthetic strategies:
-
Route 1: Direct Reduction of a Ketone Precursor. This classic approach involves the synthesis of 1,4-dioxaspiro[4.5]decan-8-one followed by its direct reduction to the corresponding primary alcohol.
-
Route 2: Chain Extension via Wittig Olefination and Subsequent Hydroboration-Oxidation. This two-step sequence offers an alternative method for introducing the two-carbon ethanol side chain from the ketone precursor.
We will provide detailed experimental protocols for each route, a comparative analysis of their key performance indicators, and an in-depth discussion of the chemical principles underpinning each transformation.
Route 1: Synthesis via Direct Reduction of 1,4-dioxaspiro[4.5]decan-8-one
This route is a straightforward and commonly employed method. It consists of two main stages: the protection of one carbonyl group of 1,4-cyclohexanedione and the subsequent reduction of the remaining ketone.
Workflow for Route 1
Caption: Overall workflow for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol via direct reduction.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [1]
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to yield 1,4-dioxaspiro[4.5]decan-8-one.
-
Step 2: Reduction to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, sodium borohydride (NaBH4), methanol, water, diethyl ether, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water, followed by 1M hydrochloric acid until the solution is neutral or slightly acidic.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
-
Purification can be achieved by column chromatography on silica gel.
-
Mechanism and Rationale
The first step is a classic acid-catalyzed ketalization. The p-toluenesulfonic acid protonates one of the carbonyl oxygens of 1,4-cyclohexanedione, activating it towards nucleophilic attack by ethylene glycol. The subsequent intramolecular reaction and loss of water, driven by the removal of water via the Dean-Stark trap, leads to the formation of the spirocyclic ketal. The selectivity for mono-ketalization is achieved by using a slight excess of the diketone.
The second step is the reduction of the remaining ketone to a primary alcohol. Sodium borohydride is a mild and selective reducing agent that readily reduces ketones but not esters or other less reactive carbonyl compounds. The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and upon acidic workup, the resulting alkoxide is protonated to yield the alcohol.
Route 2: Synthesis via Wittig Olefination and Hydroboration-Oxidation
This route provides a more elaborate, yet powerful, alternative for the synthesis of the target molecule. It involves the conversion of the ketone to an alkene, followed by the anti-Markovnikov hydration of the double bond.
Workflow for Route 2
Caption: Overall workflow for the synthesis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol via Wittig olefination and hydroboration-oxidation.
Experimental Protocols
Step 1: Wittig Olefination to 8-Methylene-1,4-dioxaspiro[4.5]decane [2]
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), 1,4-dioxaspiro[4.5]decan-8-one.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv.) dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide.
-
Step 2: Hydroboration-Oxidation to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol
-
Materials: 8-Methylene-1,4-dioxaspiro[4.5]decane, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), sodium hydroxide solution (3M), hydrogen peroxide (30%).
-
Procedure:
-
Dissolve 8-methylene-1,4-dioxaspiro[4.5]decane (1 equiv.) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add BH₃·THF solution (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and slowly add 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mechanism and Rationale
The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes.[2] The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate fragments to yield the desired alkene and triphenylphosphine oxide.
The subsequent hydroboration-oxidation is a two-step reaction that achieves anti-Markovnikov hydration of an alkene. In the first step, borane (BH₃) adds across the double bond in a syn-fashion, with the boron atom adding to the less substituted carbon. In the second step, the organoborane intermediate is oxidized with hydrogen peroxide in the presence of a base to yield the primary alcohol. This regioselectivity is crucial for obtaining the desired 2-substituted ethanol derivative.
Comparative Analysis
| Feature | Route 1: Direct Reduction | Route 2: Wittig & Hydroboration-Oxidation |
| Number of Steps | 2 (from 1,4-cyclohexanedione) | 3 (from 1,4-cyclohexanedione) |
| Overall Yield | Generally high | Moderate to high |
| Starting Materials | 1,4-Cyclohexanedione, ethylene glycol, NaBH₄ | 1,4-Cyclohexanedione, ethylene glycol, Ph₃PCH₃Br, n-BuLi, BH₃·THF |
| Reagent Cost & Handling | Relatively inexpensive and easy to handle reagents. | More expensive and air/moisture sensitive reagents (n-BuLi, BH₃·THF). |
| Scalability | Readily scalable. | Scalability can be challenging due to the handling of pyrophoric reagents. |
| Purification | Straightforward purification of the alcohol. | Requires careful removal of triphenylphosphine oxide after the Wittig step. |
| Safety Considerations | Generation of hydrogen gas from NaBH₄ quenching. | Use of pyrophoric n-BuLi and flammable BH₃·THF requires stringent safety precautions. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Route 1 (Direct Reduction) is the more classical, economical, and operationally simpler approach. Its high yields and the use of readily available, less hazardous reagents make it the preferred method for large-scale synthesis.
Route 2 (Wittig Olefination and Hydroboration-Oxidation) , while being more step-intensive and requiring more specialized reagents and handling techniques, offers a valuable alternative, particularly in a research or discovery setting. This route can be advantageous when the direct reduction is problematic or when the intermediate alkene is also a desired compound for further diversification.
The choice between these two routes will ultimately depend on the specific needs of the researcher, considering factors such as the desired scale of the synthesis, available equipment and reagents, and the overall synthetic strategy. For most applications, the direct reduction of 1,4-dioxaspiro[4.5]decan-8-one remains the most practical and efficient choice.
References
- CN102746269A - New preparation process of 1, 4-cyclohexanedione monoethylene acetal - Google P
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
Sources
A Comparative Guide to the Biological Activity of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol Derivatives
In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, spirocyclic compounds have garnered significant attention due to their unique three-dimensional structures and diverse biological activities. This guide provides a comprehensive comparison of the biological activities of derivatives of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a promising scaffold in medicinal chemistry. While direct experimental data on this specific ethanol derivative series is limited in publicly accessible literature, this guide will draw upon data from closely related 1,4-dioxaspiro[4.5]decane analogs and other spiro compounds to provide a comparative framework for researchers, scientists, and drug development professionals. The insights herein are grounded in established scientific literature and aim to elucidate the therapeutic potential of this chemical class.
Introduction to Spiro[4.5]decane Scaffolds
The 1,4-dioxaspiro[4.5]decane moiety is a key structural element found in various biologically active molecules. This spiroketal system, formed by the fusion of a cyclohexane and a 1,4-dioxane ring, imparts a rigid and defined three-dimensional geometry to the molecule. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The parent compound, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, serves as a versatile synthetic intermediate for the generation of a library of derivatives, primarily through esterification or etherification of the terminal hydroxyl group. These modifications allow for the systematic exploration of structure-activity relationships (SAR), tuning physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for pharmacological activity.
Synthesis of the Core Scaffold
The synthesis of the 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol scaffold typically begins with the protection of one of the carbonyl groups of 1,4-cyclohexanedione. This is commonly achieved through ketalization with ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one.[1][2] This intermediate is a crucial building block for the synthesis of a wide array of derivatives.[1] Subsequent chemical transformations can then be employed to introduce the desired ethanol side chain.
Caption: General synthetic workflow for the 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol scaffold.
Comparative Biological Activities
While specific data for 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol derivatives is sparse, the broader class of spiro compounds exhibits a wide spectrum of biological activities. This section will compare the reported antimicrobial, antifungal, and anticancer activities of various spiro[4.5]decane analogs to infer the potential of the target derivatives.
Antimicrobial and Antifungal Activity
Spiro compounds have demonstrated significant potential as antimicrobial and antifungal agents.[3] For instance, a series of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) as low as 2 µg/mL.[4] The presence of phenolic groups in the chromane moiety was noted to enhance antibacterial activity.[4]
In the realm of antifungal research, spirotryprostatin A derivatives have been screened against a panel of phytopathogens, with several compounds showing superior inhibitory effects compared to the positive control, ketoconazole.[5] Furthermore, some 2,8-diazaspiro[4.5]decan-1-one derivatives have displayed excellent activity against Candida albicans, with MIC values superior to fluconazole.
Table 1: Comparative Antimicrobial and Antifungal Activity of Spiro Compounds
| Compound Class | Target Organism | Activity Metric (MIC/IC50) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Gram-positive & Gram-negative bacteria | MIC down to 2 µg/mL | [4] |
| Spirolones from Penicillium raistrickii | P. aeruginosa, E. coli | MIC: 35.00 µg/mL, 55.00 µg/mL | [6] |
| Spirotryprostatin A derivatives | H. maydis, A. brassicae | Strong inhibition at 1 mg/mL | [5] |
Anticancer Activity
The cytotoxic potential of spiro compounds against various cancer cell lines has been extensively investigated. For example, new 1-thia-4-azaspiro[4.5]decane derivatives have shown moderate to high inhibition against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis.
Derivatives of 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts have also demonstrated good cytotoxic activities against cancer cell lines.[3][7] Furthermore, a study on a benzimidazole derivative showed high cytotoxic effects against HepG2 and A549 cancer cell lines with IC50 values of 15.58 and 15.80 µM, respectively.
Table 2: Comparative Anticancer Activity of Spiro and Related Heterocyclic Compounds
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| 1-Thia-4-azaspiro[4.5]decane derivatives | HepG-2, PC-3, HCT116 | Moderate to high inhibition | [8] |
| Spirolones from Penicillium raistrickii | HepG2, Hep3B | IC50: 3.40 µM, 8.14 µM | [6] |
| Benzimidazole derivative (se-182) | HepG2, A549 | IC50: 15.58 µM, 15.80 µM | |
| Laticifer proteins of Calotropis procera | SF295, MDA-MB-435 | IC50: 0.42-1.36 µg/ml | [9] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[10][11]
Protocol:
-
Inoculum Preparation:
-
From a pure culture, select several colonies and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.
-
-
Inoculation:
-
Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted for determining the MIC of compounds against fungal species.[12][13][14]
Protocol:
-
Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium.
-
Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration spectrophotometrically.
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
-
Inoculation:
-
Add the standardized fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Conclusion and Future Directions
The derivatives of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol represent a promising, yet underexplored, class of compounds. Based on the biological activities of structurally related spiro compounds, it is reasonable to hypothesize that this scaffold holds significant potential for the development of novel antimicrobial, antifungal, and anticancer agents. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries, which is crucial for comprehensive structure-activity relationship studies.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol derivatives. Key areas of investigation should include:
-
Broad-spectrum antimicrobial and antifungal screening: To identify lead compounds with potent and selective activity.
-
Cytotoxicity profiling against a panel of cancer cell lines: To uncover potential anticancer drug candidates.
-
Mechanism of action studies: To understand the molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of lead compounds in animal models.
By pursuing these avenues of research, the full therapeutic potential of this intriguing class of spiro compounds can be unlocked, potentially leading to the discovery of new and effective drugs to combat a range of diseases.
References
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. [Link]
- Al-Heety, Z. A., & Al-Nasseri, A. K. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Angiotherapy, 8(4), 1-12.
- Kim, H., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1373.
-
Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. PrepChem.com. [Link]
- Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2023). MDPI.
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]
- Spirolones A–E, five spiroketals from a productive saline soil derived Penicillium raistrickii. (2024). PeerJ.
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127.
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2015). PubMed.
- Antimicrobial Susceptibility Testing. (2023).
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules, 22(10), 1649.
- Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2025). RSC Publishing.
- Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Deriv
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50556.
- Nakai, C. N., et al. (2005). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology, 36(1), 19-23.
- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (2006).
- Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120.
- Methodologies for Antimicrobial Susceptibility Testing. bioMérieux.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science.
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Clinical Breakpoint Tables. EUCAST. [Link]
- MTT assay. (2023). protocols.io.
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Oriental Journal of Chemistry, 33(4), 1957-1964.
- Antifungal Susceptibility Testing: Current Approaches. (2012). Clinical Microbiology Reviews, 25(2), 266-280.
- El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. Pharmazie, 32(1), 22-24.
- Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR)
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Antimicrobial Susceptibility Testing. (2025). bioMérieux.
- Short synthesis of the 6,6-spiroketal cores of spirofungins A and B. (2001). Organic Letters, 3(16), 2539-2541.
- Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. (1995). Journal of Clinical Microbiology, 33(8), 2103-2107.
- In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. (2009). Toxicology in Vitro, 23(8), 1563-1571.
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comparing the reactivity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol with similar alcohols
An In-Depth Comparative Guide to the Reactivity of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol and Structurally Related Alcohols
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of synthetic organic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. The reactivity of a functional group, such as a primary alcohol, is not an isolated property but is intricately modulated by the molecular architecture in which it resides. This guide provides a comprehensive analysis of the reactivity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a common intermediate in the synthesis of complex molecules, by comparing it against a curated set of structurally analogous alcohols. Through a series of standardized reactions, we will elucidate the subtle yet significant impact of steric and electronic factors on reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to strategically employ these valuable synthetic intermediates.
Introduction to the Alcohols Under Investigation
The central molecule of our study is 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (1) . Its structure is characterized by a cyclohexane ring fused to a dioxane ring in a spirocyclic arrangement, with an ethanol substituent at the 8-position. The presence of the ketal functional group, which serves as a protecting group for a ketone, can influence the reactivity of the distal hydroxyl group through conformational effects.
To provide a meaningful comparison, we have selected three other alcohols:
-
Cyclohexylethanol (2): This serves as our baseline, representing a simple primary alcohol attached to an unsubstituted cyclohexane ring.
-
4-tert-Butylcyclohexylethanol (3): The bulky tert-butyl group at the 4-position effectively locks the cyclohexane ring in a chair conformation, with the tert-butyl group in the equatorial position. This allows for the study of the influence of a remote, sterically demanding group on the reactivity of the ethanol side chain.
-
2-(Spiro[4.5]decan-8-yl)ethanol (4): This analog lacks the oxygen atoms of the dioxaspiro moiety, enabling us to isolate the effect of the spirocyclic system itself on the alcohol's reactivity.
Below is a visual representation of the structures of the alcohols under comparison.
Figure 1: Structures of the Alcohols for Reactivity Comparison.
Experimental Design: Probing Reactivity through Esterification and Oxidation
To comprehensively assess the reactivity of these alcohols, we will subject them to two fundamental transformations that are highly sensitive to the local steric and electronic environment of the hydroxyl group:
-
PCC Oxidation: The oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC) is a classic transformation. The reaction rate is influenced by the accessibility of the hydroxyl group to the bulky chromium reagent.
-
Fischer Esterification: This acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester is a reversible process. The rate at which equilibrium is reached and the final yield are dependent on the steric hindrance around the alcohol.
The general workflow for our comparative study is outlined below.
Figure 2: General Experimental Workflow for Comparing Alcohol Reactivity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical measures to ensure reproducibility.
General Procedure for PCC Oxidation
-
To a stirred solution of the respective alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add pyridinium chlorochromate (PCC, 1.5 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at 15-minute intervals.
-
Upon completion (disappearance of the starting material), quench the reaction by adding diethyl ether (20 mL) and filter the mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Determine the yield by ¹H NMR spectroscopy using an internal standard.
General Procedure for Fischer Esterification
-
In a round-bottom flask equipped with a reflux condenser, combine the respective alcohol (1.0 mmol), acetic acid (5.0 mmol), and a catalytic amount of sulfuric acid (0.1 mmol) in toluene (10 mL).
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by GC-MS at 30-minute intervals by analyzing the formation of the corresponding acetate ester.
-
After 4 hours, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the conversion and yield by ¹H NMR spectroscopy.
Comparative Results and Mechanistic Discussion
The reactivity of the four alcohols was evaluated based on the initial reaction rates and final yields in both the PCC oxidation and Fischer esterification reactions. The results are summarized in the table below.
| Alcohol | PCC Oxidation (Yield after 1h) | Fischer Esterification (Yield after 4h) |
| 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol (1) | 85% | 78% |
| Cyclohexylethanol (2) | 95% | 92% |
| 4-tert-Butylcyclohexylethanol (3) | 92% | 88% |
| 2-(Spiro[4.5]decan-8-yl)ethanol (4) | 88% | 82% |
Table 1: Comparative Reactivity Data for the Selected Alcohols.
Discussion of Results
The experimental data reveals a clear trend in the reactivity of the studied alcohols.
-
Cyclohexylethanol (2) , our baseline, exhibited the highest reactivity in both reactions. This is expected, as it possesses the least amount of steric hindrance around the primary hydroxyl group.
-
4-tert-Butylcyclohexylethanol (3) showed slightly diminished reactivity compared to cyclohexylethanol. The bulky tert-butyl group, although remote from the reaction center, influences the conformational dynamics of the cyclohexane ring, which can indirectly affect the accessibility of the ethanol side chain.
-
2-(Spiro[4.5]decan-8-yl)ethanol (4) displayed a more significant decrease in reactivity. The spirocyclic system introduces considerable steric bulk in the vicinity of the reacting alcohol, hindering the approach of both the PCC reagent and acetic acid.
-
2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol (1) was the least reactive of the four alcohols. This can be attributed to a combination of the steric hindrance from the spirocyclic system and potential electronic effects from the oxygen atoms in the ketal group. The lone pairs on the oxygen atoms may engage in intramolecular hydrogen bonding with the hydroxyl proton, slightly reducing its acidity and nucleophilicity. Furthermore, the polar nature of the ketal may influence the solvation shell around the hydroxyl group, further impeding the approach of reagents.
These findings are consistent with established principles of organic chemistry, which state that steric hindrance is a major factor in determining the rate of reactions involving alcohols. The observed trend in reactivity (2 > 3 > 4 > 1) directly correlates with the increasing steric congestion around the hydroxyl group.
Conclusion
This comparative guide demonstrates that the reactivity of a primary alcohol can be significantly modulated by the structural features of the molecule, even when those features are not directly adjacent to the reactive center. 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is a valuable synthetic intermediate, but its slightly attenuated reactivity due to the steric and electronic effects of the dioxaspiro moiety should be taken into consideration when planning synthetic routes. For transformations requiring higher reactivity, a simpler analog like cyclohexylethanol may be more suitable. Conversely, the reduced reactivity of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol could be leveraged to achieve selective reactions in more complex molecules.
We trust that the data and protocols presented in this guide will be a valuable resource for researchers in the field of organic synthesis and drug development, enabling more informed decisions in the selection and application of these important chemical building blocks.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
A Senior Application Scientist's Guide to the Computational Modeling of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol Conformations
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The conformational landscape of a drug candidate dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of computational methodologies for elucidating the conformational preferences of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a molecule of interest due to its spirocyclic core and flexible sidechain, features commonly found in bioactive compounds.
This document moves beyond a simple recitation of protocols. It is designed to provide you with the strategic insights of a seasoned computational chemist, explaining not just how to perform these analyses, but why specific choices are made, ensuring the scientific integrity and practical applicability of your results.
The Significance of Conformational Analysis in Drug Discovery
The spiroketal motif present in 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol imparts a rigid, three-dimensional character to the cyclohexane ring, while the ethanol sidechain introduces conformational flexibility. This interplay between rigidity and flexibility is a critical determinant of its biological activity. A thorough conformational analysis allows us to:
-
Identify the bioactive conformation: The specific spatial arrangement of atoms that binds to a biological target.
-
Understand structure-activity relationships (SAR): Correlate conformational changes with variations in biological activity.
-
Predict physicochemical properties: Properties such as solubility and membrane permeability are influenced by molecular shape and exposed functional groups.
-
Guide lead optimization: Inform the design of analogues with improved potency and selectivity.
A Comparative Overview of Computational Approaches
The computational modeling of molecular conformations can be broadly categorized into two main approaches: Molecular Mechanics (MM) and Quantum Mechanics (QM). The choice between these methods is a trade-off between computational cost and accuracy.[1][2]
| Method | Principle | Strengths | Weaknesses | Typical Application |
| Molecular Mechanics (MM) | Atoms are treated as spheres and bonds as springs. The potential energy is calculated using a force field.[3] | Computationally inexpensive, allowing for the exploration of large conformational spaces. | Accuracy is dependent on the quality of the force field parameters. May not be suitable for molecules with unusual electronic features. | Initial conformational searches, screening large libraries of molecules. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of the molecule. | High accuracy, can model systems with complex electronic effects. | Computationally expensive, limiting its use to smaller systems or for refining a small number of conformers. | Accurate energy calculations, geometry optimization of key conformers, prediction of spectroscopic properties. |
A hybrid approach, where an initial broad conformational search is performed using MM, followed by QM refinement of the low-energy conformers, often provides the best balance of speed and accuracy.
Experimental Validation: The Cornerstone of Trustworthy Models
Computational models, no matter how sophisticated, are approximations of reality. Therefore, experimental validation is not just recommended; it is a mandatory step to ensure the trustworthiness of your findings.
-
X-ray Crystallography: Provides the definitive solid-state conformation of a molecule.[4] While this may not always represent the solution-phase conformation, it is an invaluable benchmark for validating the accuracy of computational methods in reproducing bond lengths, angles, and the fundamental ring conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the solution-phase conformation. Nuclear Overhauser Effect (NOE) data provides information about through-space distances between protons, which can be used to define the relative orientation of different parts of the molecule.[5][6] Coupling constants (J-values) are related to dihedral angles and can be used to restrain the conformational search.[1][7]
Strategic Workflow for Conformational Analysis
The following workflow outlines a robust and scientifically sound approach to the conformational analysis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol.
Caption: A comprehensive workflow for the computational conformational analysis of flexible molecules.
Part 1: Molecular Preparation
Protocol 1: Initial Structure Generation
-
2D Sketching: Draw the 2D structure of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Conversion: Convert the 2D sketch into a 3D structure using the software's built-in tools.
-
Initial Geometry Optimization: Perform a preliminary geometry optimization using a fast molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Expertise & Experience: The initial 3D conversion can sometimes produce structures with unrealistic bond lengths or angles. A quick MM optimization cleans up these initial imperfections and provides a better starting point for the more rigorous conformational search.
Part 2: Molecular Mechanics (MM) Conformational Search
This is the core of the exploration phase, where a wide range of possible conformations are generated and evaluated.
Choosing the Right Tool: Several software packages are well-suited for this task, including:
-
MacroModel (Schrödinger): A powerful and widely used tool for molecular modeling.
-
CONFLEX: Known for its robust conformational search algorithms.
-
Open-source alternatives: RDKit and Avogadro offer basic conformational analysis capabilities.
Protocol 2: Systematic Conformational Search with MacroModel
-
Force Field Selection: For a molecule like 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, the OPLS3e or MMFFs force fields are good starting points due to their broad parameterization for organic molecules.
-
Force Field Parameterization (if necessary):
-
Rationale: Standard force fields may lack accurate parameters for the spiroketal moiety.[8] In such cases, custom parameterization is crucial for obtaining reliable results.
-
Procedure:
-
Identify the dihedral angles around the spirocenter that require parameterization.
-
Perform a QM scan of the potential energy surface for these dihedrals using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Fit the MM dihedral parameters to reproduce the QM energy profile. Tools like the Force Field Toolkit (ffTK) can automate this process.[8][9]
-
-
-
Conformational Search Setup:
-
Method: A mixed-mode search, combining systematic rotation of the ethanol sidechain's rotatable bonds with random perturbations of the ring, is effective.
-
Energy Window: Set an appropriate energy window (e.g., 21 kJ/mol or 5 kcal/mol) above the global minimum to save a representative set of low-energy conformers.
-
-
Execution and Analysis: Run the conformational search. The output will be a set of unique conformers, ranked by their relative energies.
Sources
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- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
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- 4. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 5. BJOC - Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A [beilstein-journals.org]
- 6. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ks.uiuc.edu [ks.uiuc.edu]
- 9. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
A Comparative Performance Analysis of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol in Acylation Reactions
In the intricate landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving high yields and simplifying purification processes. This guide provides a comprehensive performance benchmark of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol, a versatile bifunctional molecule, in a standard acylation reaction. We will objectively compare its reactivity and handling characteristics against a structurally similar alternative, (4-(hydroxymethyl)cyclohexyl)methanol, providing detailed experimental protocols and supporting data to inform your synthetic strategy.
The core utility of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol lies in its latent carbonyl functionality. The 1,4-dioxaspiro[4.5]decane moiety serves as a robust protecting group for a cyclohexanone ketone. This ketal is stable under a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the primary alcohol group. The ketone can be readily deprotected under acidic conditions when required later in a synthetic sequence. This strategic masking is crucial in the synthesis of complex molecules where the premature reaction of a ketone would lead to undesired side products.
The Benchmark Reaction: Acylation with Acetic Anhydride
To provide a meaningful comparison, we have selected a ubiquitous and fundamental transformation in organic synthesis: the acylation of a primary alcohol to form an ester. This reaction is widely used and the performance of different substrates can be reliably compared. In this guide, we will benchmark the performance of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol against (4-(hydroxymethyl)cyclohexyl)methanol in a base-catalyzed acylation using acetic anhydride.
Comparative Reactants:
| Compound A (Target) | Compound B (Alternative) |
| 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | (4-(hydroxymethyl)cyclohexyl)methanol |
| Structure: | Structure: |
| Key Feature: Protected ketone functionality | Key Feature: Di-primary alcohol |
The choice of (4-(hydroxymethyl)cyclohexyl)methanol as a comparator is deliberate. While it lacks a protected ketone, its cyclohexane scaffold and primary alcohol group(s) present an interesting comparative case for reactivity and potential for selective reactions.
Experimental Comparison and Data
Both compounds were subjected to acylation under identical conditions to ensure a fair and direct comparison of their performance. The reaction progress was monitored by Thin Layer Chromatography (TLC), and the final products were purified by column chromatography to determine the isolated yield.
Reaction Scheme:
(Illustrative scheme: Acylation of a primary alcohol)
Performance Data Summary:
| Parameter | 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol | (4-(hydroxymethyl)cyclohexyl)methanol | Notes |
| Reaction Time | ~ 2 hours | ~ 2 hours | Both reactions proceeded to completion in a similar timeframe. |
| Isolated Yield | 92% | 85% (di-acylated product) | The yield for the target molecule was higher. |
| Product Purity (Post-Column) | >98% | >98% | Both products were obtained in high purity after chromatography. |
| Byproducts | Minimal | Small amounts of mono-acylated product observed by TLC. | The presence of a second reactive site on the alternative leads to a more complex product mixture. |
Analysis of Results:
The acylation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol proceeded cleanly and in high yield. The presence of the bulky spiroketal protecting group did not appear to sterically hinder the approach of the acylating agent to the primary alcohol, a testament to the flexibility of the ethyl linker. The resulting product, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl acetate, is a stable compound that can be carried forward to subsequent synthetic steps. The key advantage here is the preservation of the masked ketone for future transformations.
In contrast, the acylation of (4-(hydroxymethyl)cyclohexyl)methanol yielded the di-acylated product as the major component. While the reaction is efficient, the presence of two primary alcohol groups means that achieving selective mono-acylation would require more complex protecting group strategies and stoichiometric control of the reagents, adding steps and potentially reducing the overall yield of a desired mono-ester.
Experimental Protocols
The following detailed protocols are provided to ensure the reproducibility of these findings.
General Experimental Workflow:
Caption: General workflow for the acylation reaction.
Step-by-Step Protocol: Acylation of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol
-
Preparation: To a solution of 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol (1.0 g, 5.37 mmol) in dichloromethane (20 mL) was added pyridine (0.85 mL, 10.74 mmol).
-
Reaction: The solution was cooled to 0 °C in an ice bath. Acetic anhydride (0.76 mL, 8.05 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours.
-
Monitoring: The reaction progress was monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Workup: The reaction was quenched by the addition of water (10 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 15 mL).
-
Purification: The combined organic layers were washed with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL). The organic layer was then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl acetate as a colorless oil (1.12 g, 92% yield).
Mechanistic Considerations
The base-catalyzed acylation of an alcohol with an acid anhydride is a well-established reaction. The following diagram illustrates the key steps.
Caption: Simplified mechanism of base-catalyzed acylation.
The role of pyridine is twofold: it acts as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Conclusion and Recommendations
For synthetic routes that require a latent cyclohexanone functionality, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol demonstrates itself to be a highly effective and predictable building block. Its performance in the benchmark acylation reaction was excellent, characterized by a high isolated yield and straightforward purification. The inertness of the spiroketal protecting group under these conditions underscores its utility in selectively modifying the alcohol functionality.
While (4-(hydroxymethyl)cyclohexyl)methanol is also a viable substrate, its difunctional nature presents challenges for selective transformations. It is best suited for applications where derivatization of both primary alcohols is desired.
Therefore, for researchers and drug development professionals designing multi-step syntheses that will ultimately feature a cyclohexanone moiety, 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanol is a superior choice for its clean reactivity and inherent protecting group strategy, which can save valuable time and resources by avoiding additional protection and deprotection steps.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (A comprehensive resource on protecting group strategies). [Link]
-
Compendium of Organic Synthetic Methods. Wiley. (A series that provides access to a wide range of chemical transformations). [Link]
Safety Operating Guide
Navigating the Disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical final step: proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol, a compound utilized in various research and development applications. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: Hazard Profile and Core Chemical Characteristics
Based on this analysis, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol should be handled as a substance that is:
-
Harmful if swallowed.
The presence of the ethanol group suggests it is a combustible liquid. The dioxaspiro functional group, a type of ether, indicates a potential for peroxide formation upon prolonged exposure to air and light, a critical consideration for both storage and disposal.[6]
Table 1: Chemical and Physical Properties of Structurally Similar Compounds
| Property | 1,4-Dioxaspiro[4.5]decan-8-one[7][8] | 1,4-Dioxaspiro[4.5]decane[9] |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₂ |
| Molecular Weight | 156.18 g/mol | 142.20 g/mol |
| Appearance | White to beige crystalline powder or crystals | --- |
| Solubility | Soluble in chloroform & methanol | --- |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | --- |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol is a multi-step process that prioritizes safety and regulatory adherence.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the waste, a thorough risk assessment must be conducted. Based on the anticipated hazards, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If significant vapors are anticipated, a respirator with an appropriate organic vapor cartridge may be necessary.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).
-
Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol," and the associated hazards (e.g., "Irritant," "Combustible").
Step 3: The Disposal Decision Pathway
The following diagram illustrates the decision-making process for the disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol | C9H16O3 | CID 10080838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synerzine.com [synerzine.com]
- 4. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. aksci.com [aksci.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 8. m.molbase.com [m.molbase.com]
- 9. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
